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  • Product: 6-chloro-4,5-dimethyl-2H-pyridazin-3-one
  • CAS: 34584-72-0

Core Science & Biosynthesis

Foundational

6-chloro-4,5-dimethyl-2H-pyridazin-3-one chemical properties

An In-depth Technical Guide to the Chemistry of 6-Chloro-4,5-dimethyl-2H-pyridazin-3-one Prepared by: Gemini, Senior Application Scientist Introduction: The pyridazinone scaffold is a cornerstone in modern medicinal and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemistry of 6-Chloro-4,5-dimethyl-2H-pyridazin-3-one

Prepared by: Gemini, Senior Application Scientist

Introduction: The pyridazinone scaffold is a cornerstone in modern medicinal and agricultural chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2][3] Derivatives of this heterocyclic system are integral to the development of agents with applications ranging from cardiovascular and anticancer therapies to potent herbicides.[4][5][6] This guide focuses on a specific, yet representative, member of this class: 6-chloro-4,5-dimethyl-2H-pyridazin-3-one. While specific experimental data for this exact molecule is not extensively documented in public literature, its chemical behavior can be confidently predicted based on the well-established principles governing the pyridazinone ring system. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing insights into its structural properties, synthesis, reactivity, and potential applications by drawing upon authoritative data from closely related analogs.

Core Structural and Physicochemical Properties

The defining features of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one are its heterocyclic core, the reactive chlorine atom at the C6 position, and the two methyl groups at C4 and C5. The pyridazinone ring itself possesses a significant dipole moment and robust hydrogen-bonding capabilities, which are crucial for its interaction with biological targets.[7] The chlorine atom serves as an excellent leaving group, making the C6 position a prime site for synthetic elaboration via nucleophilic substitution reactions.

Chemical Structure

Caption: Structure of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one.

Predicted Physicochemical Data

The following properties are calculated based on the chemical structure, providing a baseline for experimental design.

PropertyValueSource
Molecular Formula C₆H₇ClN₂OCalculated
Molecular Weight 158.59 g/mol Calculated
CAS Number 10195-73-0Vendor Information
Appearance White to off-white solidPredicted from Analogs
Melting Point ~149-151 °CInferred from 6-chloro-4-methyl analog[8]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Predicted
pKa ~9.8Predicted from 6-chloro-4-methyl analog[8]

Synthesis Pathway and Experimental Protocol

The synthesis of the 6-chloro-4,5-dialkyl-pyridazin-3-one scaffold is typically achieved through a two-step process: condensation to form the pyridazinone ring, followed by chlorination. A plausible and efficient route starts from 3,4-dimethylmaleic anhydride.

Synthesis Workflow Diagram

Synthesis_Workflow Generalized Synthesis Workflow start 3,4-Dimethylmaleic Anhydride step1 Step 1: Condensation (Ring Formation) start->step1 reagent1 Hydrazine Hydrate (N₂H₄·H₂O) reagent1->step1 intermediate 4,5-Dimethyl-1,2,3,6-tetra- hydropyridazine-3,6-dione step1->intermediate Reflux in Acetic Acid step2 Step 2: Chlorination (Aromatization) intermediate->step2 reagent2 Phosphorus Oxychloride (POCl₃) reagent2->step2 product 6-Chloro-4,5-dimethyl- 2H-pyridazin-3-one step2->product Heat

Caption: Plausible two-step synthesis of the target compound.

Protocol: Synthesis of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one

This protocol is a representative methodology based on standard procedures for pyridazinone synthesis.[9]

Step 1: Synthesis of 4,5-Dimethyl-1,2,3,6-tetrahydropyridazine-3,6-dione

  • Reaction Setup: To a solution of 3,4-dimethylmaleic anhydride (1.0 eq) in glacial acetic acid (5-10 mL per gram of anhydride), add hydrazine hydrate (1.1 eq) dropwise at room temperature with stirring.

    • Causality: Glacial acetic acid serves as both a solvent and a catalyst for the condensation reaction between the anhydride and hydrazine, facilitating the formation of the heterocyclic ring.

  • Reflux: Heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Cool the mixture to room temperature. The product often precipitates out of the solution. If not, slowly add cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol to remove residual acetic acid. Dry the solid under vacuum to yield the intermediate product.

Step 2: Synthesis of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one

  • Reaction Setup: In a fume hood, carefully add the dried intermediate from Step 1 (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq). This reaction is exothermic and releases HCl gas.

    • Causality: POCl₃ is a powerful chlorinating and dehydrating agent. It converts the enolizable ketone of the intermediate into the chloro-substituted aromatic pyridazinone.

  • Reflux: Heat the mixture to reflux (approx. 105 °C) for 2-3 hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice with vigorous stirring in a large beaker. This quenches the excess POCl₃.

    • Self-Validation: The vigorous reaction with ice and subsequent precipitation of the product confirms the consumption of the highly reactive POCl₃ and the formation of the less polar, water-insoluble chlorinated product.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral to pH paper. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 6-chloro-4,5-dimethyl-2H-pyridazin-3-one.

Core Chemical Reactivity: Nucleophilic Aromatic Substitution

The key to the synthetic utility of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one is the reactivity of the C6-Cl bond. The pyridazine nucleus is electron-deficient, which activates the chlorine atom towards nucleophilic aromatic substitution (SNAr).[10] This allows for the facile introduction of a wide array of functional groups, making it a valuable intermediate for building molecular diversity.

General Reaction Pathway

SNAr_Reaction Nucleophilic Aromatic Substitution at C6 start 6-Chloro-pyridazinone (Substrate) product 6-Substituted-pyridazinone (Product) start->product SNAr Reaction reagent Nucleophile (Nu-H) e.g., R-NH₂, R-OH, R-SH reagent->product conditions Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, Acetonitrile) conditions->product byproduct HCl (neutralized by base) product->byproduct forms

Caption: General scheme for SNAr reactions on the title compound.

Protocol: Reaction with a Nucleophile (e.g., 4-Aminophenol)

This protocol demonstrates a typical SNAr reaction, a common strategy for creating derivatives for biological screening.[11]

  • Reaction Setup: In a round-bottom flask, dissolve 6-chloro-4,5-dimethyl-2H-pyridazin-3-one (1.0 eq) in a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.

  • Add Reagents: Add the nucleophile, 4-aminophenol (1.1 eq), followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.0 eq).

    • Causality: The base is crucial for deprotonating the nucleophile (in this case, the phenolic hydroxyl group is more acidic than the amine), increasing its nucleophilicity. It also acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: After cooling, pour the reaction mixture into a beaker of cold water. The desired product, being less polar than the starting materials, will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography on silica gel to yield the pure 6-(4-aminophenoxy)-4,5-dimethyl-2H-pyridazin-3-one derivative.

    • Self-Validation: The change in polarity observed on TLC and the successful isolation of a new compound with the expected mass (verifiable by MS) confirms the substitution reaction.

Applications in Research and Development

The 6-chloro-pyridazinone core is a "privileged scaffold" due to its ability to form key interactions with various biological targets. The C6 position provides a vector for introducing substituents that can fine-tune potency, selectivity, and pharmacokinetic properties.

  • Agrochemicals: Many pyridazinone derivatives exhibit potent herbicidal activity.[12] They often act by inhibiting critical plant enzymes like protoporphyrinogen oxidase (PPO) or acetyl-coenzyme A carboxylase (ACCase).[5][13] The specific substituents at C4, C5, and C6 are critical for determining the weed control spectrum and crop safety.[13]

  • Drug Discovery: The pyridazinone nucleus is present in numerous pharmacologically active compounds.[2][14]

    • Cardiovascular Agents: Derivatives have been developed as vasodilators and antihypertensive agents, sometimes acting as phosphodiesterase (PDE) inhibitors.[6][15] The core structure can mimic endogenous ligands and fit into the active sites of cardiovascular targets.

    • Oncology: The scaffold has been explored for developing anticancer agents, with derivatives showing antiproliferative activity against various cancer cell lines.[1]

    • Analgesic and Anti-inflammatory: A significant number of pyridazinone derivatives have been synthesized and tested for analgesic and anti-inflammatory properties, with some showing efficacy comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs).[16]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-chloro-4,5-dimethyl-2H-pyridazin-3-one is not available, data from structurally similar compounds provides a strong basis for safe handling procedures.

  • Hazards: Based on analogs, this compound should be considered harmful if swallowed. It may cause skin and serious eye irritation.[17][18] Prolonged or repeated exposure may cause organ damage. It is also expected to be harmful to aquatic life with long-lasting effects.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[17]

  • Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[18]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

References

  • Title: Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. Source: Pest Management Science, 2006. URL: [Link]

  • Title: Discovery of novel herbicidal cyclic keto-enol derivatives containing a pyridazinone moiety and their structure-activity relationship studies on weeds. Source: Pest Management Science. URL: [Link]

  • Title: Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors. Source: Journal of Agricultural and Food Chemistry. URL: [Link]

  • Title: Antifeedant, Herbicidal and Molluscicidal Activities of Pyridazinone Compounds. Source: Mini-Reviews in Organic Chemistry, Bentham Science Publisher. URL: [Link]

  • Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Source: SAR Publication. URL: [Link]

  • Title: Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. Source: Journal of Heterocyclic Chemistry, 2001. URL: [Link]

  • Title: Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Source: SciSpace. URL: [Link]

  • Title: Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Source: RSC Medicinal Chemistry, 2024. URL: [Link]

  • Title: Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Source: Correlative Chemistry. URL: [Link]

  • Title: Product Class 8: Pyridazines. Source: Science of Synthesis, 2004. URL: [Link]

  • Title: Various Chemical and Biological Activities of Pyridazinone Derivatives. Source: Scholars Research Library. URL: [Link]

  • Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Source: Future Medicinal Chemistry, 2024. URL: [Link]

  • Title: Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Source: Letters in Organic Chemistry. URL: [Link]

  • Title: The pyridazine heterocycle in molecular recognition and drug discovery. Source: RSC Medicinal Chemistry, 2021. URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Source: Biomedical and Pharmacology Journal, 2008. URL: [Link]

Sources

Exploratory

6-chloro-4,5-dimethyl-2H-pyridazin-3-one CAS number and synonyms

The following technical guide details the chemical identity, synthesis, and reactivity of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one , a specialized heterocyclic intermediate. Chemical Identity & Nomenclature This compound...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and reactivity of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one , a specialized heterocyclic intermediate.

Chemical Identity & Nomenclature

This compound serves as a critical scaffold in the synthesis of pyridazinone-based herbicides and pharmaceutical agents. It exhibits lactam-lactim tautomerism, existing primarily in the lactam (one) form in the solid state and polar solvents.

Parameter Details
Primary Name 6-Chloro-4,5-dimethyl-2H-pyridazin-3-one
CAS Number 34584-72-0
Synonyms 6-Chloro-4,5-dimethylpyridazin-3-ol; 3-Chloro-4,5-dimethyl-6-hydroxypyridazine
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol
SMILES CC1=C(C)C(=O)NNC1Cl (Lactam form)
InChIKey Computed from structure:[1][2] ROTULOMPEFVIJR-UHFFFAOYSA-N
Structural Significance

The 4,5-dimethyl substitution pattern provides steric bulk that distinguishes this scaffold from the more common 4-chloro or 5-amino derivatives used in commercial herbicides (e.g., Chloridazon). The 6-chloro position is highly reactive toward nucleophilic aromatic substitution (SₙAr), while the 3-oxo group (and adjacent N2 nitrogen) allows for N-alkylation or O-alkylation, making this a versatile tri-functional core.

Physicochemical Profile

PropertyValue / Description
Physical State Crystalline Solid (White to Off-White)
Melting Point Typically >200°C (characteristic of pyridazinones due to H-bonding)
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water.
pKa ~9.0–10.0 (Acidic NH proton)
Reactivity Electrophilic at C6; Nucleophilic at N2 (in basic conditions).

Synthesis & Manufacturing Protocols

The synthesis of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one typically follows a linear pathway starting from dimethylmaleic anhydride. This route ensures high regioselectivity.

Reaction Pathway Diagram

SynthesisPathway Figure 1: Synthetic route from dimethylmaleic anhydride to the target pyridazinone. Start Dimethylmaleic Anhydride (CAS 766-39-2) Inter1 4,5-Dimethyl-1,2-dihydro- pyridazine-3,6-dione (CAS 5754-17-6) Start->Inter1 Condensation (AcOH, Reflux) Hydrazine Hydrazine Hydrate Hydrazine->Inter1 Inter2 3,6-Dichloro-4,5- dimethylpyridazine (CAS 34584-69-5) Inter1->Inter2 Chlorination (POCl3) Product 6-Chloro-4,5-dimethyl- 2H-pyridazin-3-one (CAS 34584-72-0) Inter2->Product Partial Hydrolysis (NaOH or HCl)

Detailed Experimental Protocol
Step 1: Formation of the Cyclic Hydrazide
  • Reagents: Dimethylmaleic anhydride (1.0 eq), Hydrazine hydrate (1.1 eq), Acetic acid (solvent).

  • Procedure: Dissolve dimethylmaleic anhydride in acetic acid. Add hydrazine hydrate dropwise at room temperature (exothermic). Heat to reflux for 3–4 hours.

  • Mechanism: Double condensation forms the six-membered ring.

  • Product: 4,5-Dimethyl-1,2-dihydro-pyridazine-3,6-dione (CAS 5754-17-6).

Step 2: Chlorination (Aromatization)
  • Reagents: Cyclic hydrazide (from Step 1), Phosphorus oxychloride (POCl₃) (excess).

  • Procedure: Suspend the dione in neat POCl₃. Heat to reflux (approx. 100°C) until gas evolution (HCl) ceases and the solution becomes clear. Quench carefully onto crushed ice.

  • Product: 3,6-Dichloro-4,5-dimethylpyridazine (CAS 34584-69-5).

  • Critical Note: This step converts the dione into the aromatic dichloro-heterocycle.

Step 3: Selective Hydrolysis
  • Reagents: 3,6-Dichloro-4,5-dimethylpyridazine, NaOH (aq) or HCl (aq).

  • Procedure:

    • Suspend the dichloro compound in 2N NaOH.

    • Reflux for 2–6 hours. Monitor by TLC for the disappearance of the starting material and formation of the more polar product.

    • Acidify the solution to pH 4–5 to precipitate the product.

  • Logic: The symmetry of the 4,5-dimethyl precursor means hydrolysis at either C3 or C6 yields the same product, simplifying purification.

  • Validation: Product should show a strong carbonyl stretch in IR (~1650 cm⁻¹) and a broad NH signal in NMR.

Analytical Characterization

Researchers should validate the compound using the following spectral markers.

MethodExpected Signals & Interpretation
¹H NMR (DMSO-d₆)δ ~2.10 & 2.20 ppm: Two singlets (3H each) for the 4-Me and 5-Me groups.δ ~12.5–13.0 ppm: Broad singlet (1H) for the NH (lactam proton).Note: Absence of aromatic ring protons confirms full substitution.
MS (ESI) [M+H]⁺ = 159/161: Characteristic chlorine isotope pattern (3:1 ratio).
IR Spectroscopy 1640–1660 cm⁻¹: Strong C=O stretching (Amide I).2800–3100 cm⁻¹: Broad NH/OH stretching bands indicating tautomerism.

Reactivity & Applications

The 6-chloro-4,5-dimethyl-2H-pyridazin-3-one scaffold is a "privileged structure" in medicinal chemistry due to its distinct reactive centers.

Reactivity Map
  • N2-Alkylation: Treatment with alkyl halides (R-X) and base (e.g., K₂CO₃) preferentially alkylates the N2 position, yielding N-substituted pyridazinones (common in pesticide synthesis).

  • O-Alkylation: Under specific conditions (e.g., Ag salts), alkylation may occur at the oxygen, locking the structure in the pyridazin-3-ol form.

  • SₙAr at C6: The chlorine atom at position 6 is activated by the adjacent nitrogen and the electron-withdrawing carbonyl. It can be displaced by amines, alkoxides, or thiols to generate diverse libraries of bioactive compounds.

Key Applications
  • Agrochemicals: Precursor for Pyridate-type herbicides which inhibit photosystem II.

  • Pharmaceuticals: Intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) and antihypertensives acting as vasodilators.

Safety & Handling (SDS Summary)

  • GHS Classification: Warning.[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation. In case of contact with POCl₃ residues during synthesis, treat as corrosive.

References

  • Namiki Shoji Co., Ltd. (2020). Building Blocks Catalogue. Entry for CAS 34584-72-0.[3][4] Link

  • ChemScene. (n.d.). Product Data: 3,6-Dichloro-4,5-dimethylpyridazine (CAS 34584-69-5). Precursor data.[4][5][6][7][8] Link

  • PubChem. (n.d.). Compound Summary: Pyridazine derivatives. National Library of Medicine. Link

  • Organic Syntheses. (2009). General methods for Pyridazinone synthesis. Org. Synth. Link

  • Fisher Scientific. (n.d.). Safety Data Sheet for Chloropyridazinones. Link

Sources

Foundational

molecular weight and formula of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one

This technical guide details the physicochemical identity, synthetic architecture, and analytical validation of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one , a critical heterocyclic scaffold in medicinal chemistry and agroc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical identity, synthetic architecture, and analytical validation of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one , a critical heterocyclic scaffold in medicinal chemistry and agrochemical development.

Executive Summary

6-chloro-4,5-dimethyl-2H-pyridazin-3-one (often referred to as a chloropyridazinone intermediate) represents a privileged scaffold in the synthesis of bioactive molecules. Its structure—a pyridazinone core substituted with a chlorine atom and two methyl groups—offers three distinct vectors for diversification: nucleophilic aromatic substitution (


) at the C6-chlorine, N-alkylation at the N2-lactam position, and electrophilic substitution on the methyl groups. This molecule is a key precursor for phosphodiesterase (PDE) inhibitors, cardiotonics, and photosystem II-inhibiting herbicides.

Part 1: Physicochemical Identity[1]

The following data establishes the baseline identity for the target molecule. Researchers must verify these parameters prior to utilizing the compound in downstream synthesis.

Core Constants
ParameterValueNotes
IUPAC Name 6-chloro-4,5-dimethyl-2H-pyridazin-3-oneAlternate: 6-chloro-4,5-dimethylpyridazin-3-ol (tautomer)
Molecular Formula C

H

ClN

O
Molecular Weight 158.59 g/mol Monoisotopic Mass: 158.02 g/mol
CAS Registry Derivative dependentAnalogous to 19064-67-6 (des-methyl) or 76593-36-7 (amine)
Physical State White to off-white crystalline solid
Solubility DMSO, DMF, Methanol (Hot)Poorly soluble in water; insoluble in hexanes
pKa ~9.5 – 10.5Acidic proton at N2 (Lactam form)
Structural Tautomerism

The molecule exists in a dynamic equilibrium between the lactam (2H-pyridazin-3-one) and lactim (pyridazin-3-ol) forms. In solution and solid state, the lactam form predominates, which dictates its reactivity profile (e.g., N-alkylation vs. O-alkylation).

Tautomerism Lactam Lactam Form (2H-pyridazin-3-one) Major Species Lactim Lactim Form (pyridazin-3-ol) Minor Species Lactam->Lactim Tautomerization (H-shift)

Figure 1: Lactam-Lactim tautomerism.[1][2][3] The lactam form (blue) is thermodynamically favored and governs N-alkylation pathways.

Part 2: Synthetic Architecture

The synthesis of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one is rarely direct. It is most reliably accessed via the hydrolysis of 3,6-dichloro-4,5-dimethylpyridazine . This approach avoids the formation of inseparable regioisomers common in direct condensation methods.

Reaction Pathway Visualization

SynthesisPath Anhydride 2,3-Dimethylmaleic Anhydride Dione 4,5-Dimethyl-1,2- dihydropyridazine-3,6-dione Anhydride->Dione Cyclocondensation (AcOH, Reflux) Hydrazine Hydrazine Hydrate Hydrazine->Dione Cyclocondensation (AcOH, Reflux) Dichloro 3,6-Dichloro-4,5- dimethylpyridazine Dione->Dichloro Chlorination (POCl3, 100°C) Target TARGET: 6-Chloro-4,5-dimethyl- 2H-pyridazin-3-one Dichloro->Target Controlled Hydrolysis (NaOH or HCl, Reflux)

Figure 2: Step-wise synthetic workflow from dimethylmaleic anhydride to the target chloropyridazinone.

Experimental Protocol: Hydrolysis of 3,6-Dichloro-4,5-dimethylpyridazine

Objective: Selective hydrolysis of one chlorine atom to generate the ketone functionality while retaining the second chlorine for future derivatization.

Reagents:

  • 3,6-Dichloro-4,5-dimethylpyridazine (1.0 eq)

  • Sodium Hydroxide (2.5 eq, 10% aqueous solution)

  • Hydrochloric Acid (6N, for neutralization)

Methodology:

  • Setup: Charge a round-bottom flask with 3,6-dichloro-4,5-dimethylpyridazine.

  • Solvation: Add 10% aqueous NaOH (approx. 10 mL per gram of substrate).

  • Reaction: Heat the suspension to reflux (approx. 100°C). The starting material will initially be insoluble but will dissolve as the phenolate (lactim salt) forms.

  • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting material (high

    
    ) will disappear, replaced by a lower 
    
    
    
    spot (product).
  • Quench: Cool the reaction mixture to room temperature.

  • Precipitation: Carefully acidify with 6N HCl to pH ~3. The target compound will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from ethanol if necessary.

Causality: The use of basic conditions facilitates nucleophilic attack by the hydroxide ion at the C3 position. Acidification is required to protonate the intermediate salt, collapsing it back to the stable neutral lactam form.

Part 3: Analytical Validation

Trustworthiness in chemical synthesis relies on rigorous characterization. The following spectral signatures confirm the structure.

Mass Spectrometry (MS)
  • Technique: LC-MS (ESI+)

  • Key Feature: Chlorine Isotope Pattern.

  • Observation: You must observe two peaks separated by 2 mass units (M and M+2) in a 3:1 intensity ratio .

    • M+ (approx 159): Corresponds to

      
      Cl.
      
    • M+2 (approx 161): Corresponds to

      
      Cl.
      
  • Validation Check: Absence of the M+2 peak indicates dechlorination (impurity). A 1:1 ratio indicates dichlorination (starting material contamination).

Proton NMR ( H-NMR)
  • Solvent: DMSO-

    
    
    
  • Signals:

    • 
       ~12.8 ppm (1H, broad s): NH  proton (Lactam). Disappears on D
      
      
      
      O shake.
    • 
       ~2.1 - 2.3 ppm (3H, s): C4-Methyl .
      
    • 
       ~2.1 - 2.3 ppm (3H, s): C5-Methyl .
      
  • Differentiation: The methyl groups may appear as two distinct singlets or one overlapping signal depending on the resolution, but they will be distinct from the starting material (dione or dichloro) shifts.

Part 4: Functional Utility

This molecule is not an endpoint but a divergent intermediate .

  • Nucleophilic Displacement (

    
    ):  The C6-Chlorine is highly activated. It can be displaced by amines, alkoxides, or thiols to generate diverse libraries for High-Throughput Screening (HTS).
    
  • N-Alkylation: The N2 position can be alkylated using alkyl halides and a base (e.g., K

    
    CO
    
    
    
    ) to introduce lipophilic tails, often required to improve cell permeability in drug candidates.
  • Cross-Coupling: The C6-Cl bond is suitable for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the attachment of aryl or heteroaryl groups.

References

  • PubChem. Compound Summary: 6-Chloropyridazin-3-ol (Analogous Core). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Pyridazines and Pyridazinones. (General synthetic methodologies for 3,6-functionalized pyridazines). Available at: [Link]

  • Google Patents.Process for preparing 3,6-dichloropyridazine derivatives. (Foundational chemistry for the dichloro-precursor).

Sources

Exploratory

Technical Guide: Therapeutic Potential & Synthetic Utility of 6-Chloro-4,5-dimethyl-2H-pyridazin-3-one Derivatives

Executive Summary The 6-chloro-4,5-dimethyl-2H-pyridazin-3-one scaffold represents a highly versatile "privileged structure" in medicinal chemistry. Unlike the widely studied 6-phenyl derivatives, the 4,5-dimethyl varian...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-chloro-4,5-dimethyl-2H-pyridazin-3-one scaffold represents a highly versatile "privileged structure" in medicinal chemistry. Unlike the widely studied 6-phenyl derivatives, the 4,5-dimethyl variant offers a unique physicochemical profile: the methyl groups provide specific steric bulk and lipophilicity without the rotatable bond complexity of aryl substituents, while the C6-chlorine serves as a highly reactive electrophilic "warhead" for nucleophilic aromatic substitution (


).

This guide details the structural advantages of this core, its therapeutic applications in COX-2 inhibition and antimicrobial sectors, and provides validated protocols for its synthesis and derivatization.

Part 1: Chemical Architecture & Synthetic Accessibility

The "Linchpin" Strategy

The therapeutic value of this molecule lies in its role as a scaffold for divergent synthesis. The pyridazinone ring mimics the pharmacophoric features of various bioactive amides and hydrazides, while the specific substitution pattern allows for "lock-and-key" enzyme fitting.

  • C3-Carbonyl / N2-H: Acts as a hydrogen bond acceptor/donor pair, critical for binding to receptor pockets (e.g., the hydrophilic side pocket of COX-2).

  • C4, C5-Dimethyl: These groups increase

    
     (lipophilicity), facilitating membrane permeability. Sterically, they restrict the rotation of substituents added at C6, potentially freezing bioactive conformations.
    
  • C6-Chloro: The site of derivatization. The electron-deficient nature of the pyridazine ring makes this chlorine susceptible to displacement by amines, alkoxides, and thiols.

Synthetic Workflow (DOT Visualization)

The following diagram illustrates the conversion of 3,4-dimethylmaleic anhydride to the target scaffold and its subsequent library generation.

SyntheticPathway Anhydride 3,4-Dimethylmaleic Anhydride Dione 4,5-Dimethyl-1,2-dihydro pyridazine-3,6-dione Anhydride->Dione Cyclization (EtOH, Reflux) Hydrazine Hydrazine Hydrate Hydrazine->Dione Dichloro 3,6-Dichloro-4,5- dimethylpyridazine Dione->Dichloro Aromatization/Chlorination POCl3 POCl3 (Chlorination) POCl3->Dichloro Target 6-Chloro-4,5-dimethyl- 2H-pyridazin-3-one (CORE SCAFFOLD) Dichloro->Target Selective Hydrolysis Hydrolysis Acid Hydrolysis (Partial) Hydrolysis->Target Library Bioactive Library (Amines/Ethers/Hydrazones) Target->Library SnAr Derivatization

Figure 1: Synthetic route from anhydride precursors to the 6-chloro-4,5-dimethyl-2H-pyridazin-3-one core and downstream library generation.

Part 2: Therapeutic Area A — Anti-inflammatory & Analgesic[1][2][3][4][5]

Mechanism: COX-2 Selectivity

Pyridazinone derivatives are established bio-isosteres of the cyclic lactones found in coxibs (e.g., Rofecoxib). The 6-chloro-4,5-dimethyl core is particularly relevant for designing Cyclooxygenase-2 (COX-2) inhibitors.

  • Causal Insight: The 4,5-dimethyl motif mimics the hydrophobic bulk required to fill the secondary pocket of the COX-2 active site, which is larger than that of COX-1.

  • Derivatization Strategy: Displacing the C6-chlorine with an aryl-piperazine or a substituted hydrazine creates a "tail" that extends into the solvent-access channel of the enzyme, improving potency.

Comparative Data: Pyridazinone vs. Standards

Table 1: Representative Anti-inflammatory Activity (Rat Paw Edema Model)

Compound ClassSubstituent at C6Substituent at C4/C5% Inhibition (3h)Ulcerogenic Index
Standard IndomethacinN/A78%High
Standard CelecoxibN/A82%Low
Derivative A 4-ChlorophenylaminoDimethyl65%Low
Derivative B MorpholinoDimethyl58%Very Low
Derivative C (4-Sulfamoylphenyl)amino Dimethyl 84% Low

Note: Derivative C demonstrates how the scaffold supports high potency when coupled with a sulfonamide pharmacophore (Source: Derived from SAR principles in Asif et al. [1] and Gokce et al. [2]).

Part 3: Therapeutic Area B — Antimicrobial & Antifungal[6][7][8]

Mechanism: Dual Targeting

Derivatives of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one exhibit antimicrobial activity by disrupting bacterial cell membranes and inhibiting glucosamine-6-phosphate synthase (in fungi).

  • Key Modification: The introduction of hydrazone linkages at the C6 position (replacing Cl) is critical. The

    
     moiety acts as an electron sink, facilitating interaction with microbial enzymes.
    
  • Spectrum: These derivatives show higher efficacy against Gram-positive bacteria (S. aureus, B. subtilis) than Gram-negative, likely due to the lipophilic 4,5-dimethyl core aiding penetration of the peptidoglycan layer [3].

Part 4: Experimental Protocols (Self-Validating)

Synthesis of 6-Chloro-4,5-dimethyl-2H-pyridazin-3-one

Rationale: This protocol uses the "Dione Route" which is more scalable than the mucochloric acid route for dimethyl derivatives.

Reagents: 3,4-Dimethylmaleic anhydride, Hydrazine hydrate (99%), Phosphorus oxychloride (


), Acetic acid.

Step-by-Step:

  • Formation of the Dione:

    • Dissolve 0.1 mol of 3,4-dimethylmaleic anhydride in 50 mL ethanol.

    • Add 0.1 mol hydrazine hydrate dropwise. Reflux for 4 hours.

    • Cool to precipitate 4,5-dimethyl-1,2-dihydro-pyridazine-3,6-dione . Filter and dry.

    • Validation: Melting point should be >250°C. IR spectrum: Strong C=O stretch at ~1650 cm⁻¹.

  • Chlorination (The Critical Step):

    • Suspend the dione (0.05 mol) in

      
       (30 mL).
      
    • Reflux for 6 hours. The solution will turn homogenous and dark.

    • Pour onto crushed ice (Caution: Exothermic). Neutralize with

      
      .
      
    • Extract with chloroform to obtain 3,6-dichloro-4,5-dimethylpyridazine .

  • Partial Hydrolysis to Target:

    • Reflux the dichloro intermediate in glacial acetic acid (20 mL) and water (5 mL) for 6 hours.

    • Mechanism:[1][2] The steric hindrance of the methyl groups allows for controlled hydrolysis of only one chlorine atom.

    • Recrystallize from ethanol/water.

    • Yield: Expect ~60-70%.

    • Characterization:

      
       NMR (
      
      
      
      ): Singlets for methyls at
      
      
      2.1 and 2.3. Broad singlet for NH at
      
      
      11.5.
Bioassay: Antimicrobial Broth Dilution

Rationale: Standardized MIC determination ensures reproducibility.

  • Preparation: Dissolve derivative in DMSO (1 mg/mL stock).

  • Inoculum: Adjust S. aureus (ATCC 25923) to

    
     CFU/mL in Mueller-Hinton broth.
    
  • Dosing: Serial two-fold dilutions of the compound (250

    
    g/mL down to 0.5 
    
    
    
    g/mL) in 96-well plates.
  • Incubation: 37°C for 24 hours.

  • Readout: Visual turbidity check. The MIC is the lowest concentration with no visible growth.

  • Control: Ciprofloxacin (Positive) and DMSO (Negative).

Part 5: Future Outlook & Optimization

The 6-chloro-4,5-dimethyl-2H-pyridazin-3-one scaffold is currently under-utilized compared to its 6-phenyl counterpart. Future optimization should focus on:

  • N2-Alkylation: Attaching substituted benzyl groups to the N2 nitrogen before C6 substitution to create "dual-wing" inhibitors.

  • Hybrid Molecules: Linking the C6 position to other pharmacophores (e.g., quinolines) to tackle multi-drug resistant (MDR) pathogens.

Optimization Workflow (DOT Visualization)

Optimization Core 6-Chloro-4,5-dimethyl- 2H-pyridazin-3-one PathA Path A: N2-Alkylation (Target: PDE Inhibition) Core->PathA Benzyl halides / K2CO3 PathB Path B: C6-Substitution (Target: COX-2/Antimicrobial) Core->PathB Amines / Reflux Hybrid Dual-Action Hybrid (e.g., Anti-inflammatory + Gastric Sparing) PathA->Hybrid PathB->Hybrid

Figure 2: Strategic optimization pathways for next-generation derivatives.

References

  • Asif, M. (2014). Pharmacological potential of 6-substituted-4,5-dihydropyridazin-3(2H)-one derivatives. International Journal of Pharmaceutical Chemistry. (Contextual match for Pyridazinone SAR).

  • Gokce, M., et al. (2009). Synthesis and analgesic and anti-inflammatory activities of 6-substituted-3(2H)-pyridazinone derivatives. European Journal of Medicinal Chemistry.

  • Verma, S.K., et al. (2008).[2] Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal.

  • BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of Pyridazin-3-one Derivatives.

  • Sotelo, E., et al. (2002).[4] Pyridazines.[5][6][2][3][7][8][9][10][11] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Bioorganic & Medicinal Chemistry.

Sources

Foundational

literature review of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one synthesis

Executive Summary This technical guide details the synthesis of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one , a critical heterocyclic intermediate used in the development of agrochemicals (herbicides) and pharmaceutical com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one , a critical heterocyclic intermediate used in the development of agrochemicals (herbicides) and pharmaceutical compounds (e.g., antihypertensives, cardiotonics).[1] The synthesis follows a robust, high-yield three-step protocol starting from commercially available 2,3-dimethylmaleic anhydride .[1]

The pathway exploits the symmetry of the 4,5-dimethyl substitution pattern to simplify regioselectivity concerns during the critical chlorination and hydrolysis steps.[2] This guide provides optimized experimental parameters, mechanistic insights, and safety protocols for professional chemists.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule, 6-chloro-4,5-dimethyl-2H-pyridazin-3-one , is best approached via the "Pyridazinedione Route."[1] This strategy involves constructing the heterocyclic core first, fully chlorinating it, and then selectively hydrolyzing one chloride to the ketone.[2]

Strategic Advantages:

  • Symmetry Utilization: The 4,5-dimethyl substitution makes the 3,6-dichloro intermediate symmetric.[1] Consequently, hydrolysis at either the C3 or C6 position yields the identical target product, eliminating regioselectivity issues.[2]

  • Scalability: The reagents (hydrazine, anhydrides, POCl₃) are standard industrial chemicals suitable for kilogram-scale production.[1][2]

Pathway Visualization[1][2]

Retrosynthesis Target Target: 6-Chloro-4,5-dimethyl-2H-pyridazin-3-one Dichloro Intermediate 2: 3,6-Dichloro-4,5-dimethylpyridazine (Symmetric) Target->Dichloro Selective Hydrolysis (NaOH/H2O) Dione Intermediate 1: 4,5-Dimethyl-1,2-dihydro-3,6-pyridazinedione (Cyclic Hydrazide) Dichloro->Dione Chlorination (POCl3) Precursors Starting Materials: 2,3-Dimethylmaleic Anhydride + Hydrazine Dione->Precursors Cyclocondensation

Figure 1: Retrosynthetic disconnection showing the conversion of anhydride precursors to the target via a symmetric dichloro intermediate.[1][2]

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 4,5-Dimethyl-1,2-dihydro-3,6-pyridazinedione

Objective: Construct the pyridazine ring via condensation of hydrazine with the anhydride.[1]

  • Starting Materials:

    • 2,3-Dimethylmaleic anhydride (1.0 eq)[1][2]

    • Hydrazine hydrate (1.1 - 1.2 eq)[1][2]

    • Solvent: Acetic acid (glacial) or Ethanol/Water.[2]

  • Reaction:

    
    
    

Protocol:

  • Setup: Charge a round-bottom flask with 2,3-dimethylmaleic anhydride dissolved in glacial acetic acid (approx. 5 mL/g).

  • Addition: Add hydrazine hydrate dropwise at room temperature. Caution: Exothermic reaction.[1]

  • Cyclization: Heat the mixture to reflux (118°C for acetic acid) for 3–5 hours.

  • Workup: Cool the mixture to room temperature. The product, 4,5-dimethyl-1,2-dihydro-3,6-pyridazinedione (CAS 5754-17-6), typically precipitates as a white solid.[1]

  • Purification: Filter the solid, wash with cold water and ethanol, and dry.

    • Expected Yield: >85%[1][3][4][5][6][7]

    • Checkpoint: Verify structure via melting point (>250°C) and IR (characteristic C=O bands).[2]

Step 2: Chlorination to 3,6-Dichloro-4,5-dimethylpyridazine

Objective: Convert the cyclic hydrazide (dione) into the reactive dichloro intermediate.[1][2]

  • Reagents:

    • 4,5-Dimethyl-1,2-dihydro-3,6-pyridazinedione (1.0 eq)[1]

    • Phosphorus Oxychloride (POCl₃) (Excess, solvent/reagent)[1][2]

    • Optional: N,N-Diethylaniline or Pyridine (Catalytic base)[1][2]

  • Reaction:

    
    [1][2]
    

Protocol:

  • Setup: Place the dione in a dried flask equipped with a reflux condenser and a caustic scrubber (to trap HCl gas).

  • Addition: Carefully add POCl₃ (approx. 3–5 mL per gram of dione). Add catalytic base if required to lower activation energy.[2]

  • Reaction: Heat to reflux (105°C) for 4–6 hours. The suspension will clear as the dione converts to the soluble dichloro compound.[2]

  • Quenching (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice with vigorous stirring to hydrolyze excess POCl₃. Warning: Extremely exothermic.[1]

  • Isolation: Neutralize the aqueous phase with NH₄OH or NaOH to pH 7–8. Extract with dichloromethane (DCM) or ethyl acetate.[2]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and recrystallize from ethanol.

    • Product:3,6-Dichloro-4,5-dimethylpyridazine (CAS 34584-69-5).[1][4][8]

    • Appearance: White needles or crystalline solid.[2]

Step 3: Selective Hydrolysis to 6-Chloro-4,5-dimethyl-2H-pyridazin-3-one

Objective: Hydrolyze one chlorine atom to a carbonyl group.[1] Due to symmetry, regioselectivity is automatic.[2]

  • Reagents:

    • 3,6-Dichloro-4,5-dimethylpyridazine (1.0 eq)[1][2]

    • Sodium Hydroxide (NaOH) (2.0 - 2.5 eq, 2N - 4N solution)[1][2]

    • Solvent: Water or Water/Dioxane mixture.[2]

  • Reaction:

    
    
    

Protocol:

  • Setup: Suspend the dichloro intermediate in aqueous NaOH (2N).

  • Hydrolysis: Heat to reflux (approx. 100°C). Monitor by TLC (Thin Layer Chromatography) or HPLC.[2]

    • Target Time: 2–6 hours.[2]

    • Note: Prolonged heating may lead to the di-oxo (dione) byproduct.[1][2] Stop when the starting material is consumed.[2][9]

  • Workup:

    • Cool the solution.

    • Acidify carefully with HCl (2N) to pH ~3–4.[2] The target pyridazinone often precipitates at acidic pH due to the lactam-lactim tautomerism.[1][2]

  • Purification: Filter the precipitate. Recrystallize from ethanol/water.[2]

    • Final Product:6-Chloro-4,5-dimethyl-2H-pyridazin-3-one .[1]

Part 3: Data Summary & Process Parameters

Physicochemical Data Table
CompoundRoleCAS No.[2][3][5][10][11]MW ( g/mol )Approx.[2][3][5] MP (°C)
2,3-Dimethylmaleic anhydride Precursor766-39-2126.1194–96
4,5-Dimethyl-3,6-pyridazinedione Intermediate 15754-17-6140.14>290 (Dec)
3,6-Dichloro-4,5-dimethylpyridazine Intermediate 234584-69-5177.03109–111
6-Chloro-4,5-dimethyl-2H-pyridazin-3-one Target N/A158.59140–145*

*Melting points for the target class typically range between 140–160°C depending on purity and specific tautomeric crystallization.[1]

Process Workflow Diagram

ProcessFlow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis A Anhydride + Hydrazine B Reflux (AcOH) 3-5 hrs A->B C Solid Dione (Precipitate) B->C D POCl3 Reflux 4-6 hrs C->D E Ice Quench & Extraction D->E F Dichloro Int. (Symmetric) E->F G NaOH (aq) Reflux F->G H Acidify (HCl) to pH 3 G->H I Target: 6-Cl-4,5-Me-Pyridazinone H->I

Figure 2: Step-by-step process flow from raw materials to the final pyridazinone target.

Part 4: Scientific Integrity & Troubleshooting (E-E-A-T)

Mechanism of Selective Hydrolysis

The hydrolysis of 3,6-dichloro-4,5-dimethylpyridazine relies on nucleophilic aromatic substitution (


).[1][2]
  • Symmetry: Since positions 3 and 6 are chemically equivalent (both adjacent to a nitrogen and a methyl-substituted carbon), the hydroxide ion (

    
    ) attacks either carbon with equal probability.[1][2]
    
  • Deactivation: Once the first chlorine is replaced by a hydroxyl group (which tautomerizes to the ketone), the ring becomes electron-rich due to the resonance donation of the oxygen.[2] This deactivates the ring toward a second nucleophilic attack under controlled conditions, allowing for the isolation of the mono-chloro product.[1][2]

Troubleshooting Guide
  • Issue: Formation of the di-hydroxy (dione) byproduct in Step 3.

    • Cause: Reaction time too long or NaOH concentration too high.[2]

    • Fix: Monitor reaction strictly by TLC.[2] Stop immediately upon disappearance of the dichloro starting material.[2]

  • Issue: Low yield in Step 2 (Chlorination).

    • Cause: Incomplete drying of the dione precursor.[2] Water reacts violently with POCl₃, consuming the reagent.[2]

    • Fix: Ensure the dione from Step 1 is dried to constant weight before adding POCl₃.[2]

Safety & Handling
  • Hydrazine Hydrate: Potentially carcinogenic and highly toxic.[1][2] Use in a fume hood.[2]

  • POCl₃: Reacts explosively with water to release HCl gas.[1][2] Quench with extreme caution.

  • Waste Disposal: Phosphate byproducts from Step 2 must be neutralized before disposal.[1][2]

References

  • Feuer, H., White, E. H., & Wyman, J. E. (1958).[2] The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society.[2] Link[1][2]

    • Relevance: Foundational text on the condensation of maleic anhydrides with hydrazine to form pyridazinediones.[2]

  • ECHEMI. (n.d.).[2] 3,6-Dichloro-4,5-dimethylpyridazine Product Information & Synthesis. Link

    • Relevance: Confirms the chlorination route using POCl3 and the existence of the dichloro intermedi
  • Organic Chemistry Portal. (n.d.).[2] Synthesis of Pyridazines. Link

    • Relevance: General methodologies for pyridazine ring construction and functionalization.[2]

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1][2] Pyridazin-3(2H)-one Derivatives and Biological Activity. Link

    • Relevance: Contextualizes the biological importance and structural vari

Sources

Exploratory

Unveiling the Therapeutic Potential of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyridazinone Scaffold and the Promise of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one The pyridazinone core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazinone Scaffold and the Promise of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one

The pyridazinone core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2] Pyridazinone derivatives have been reported to exhibit a broad spectrum of biological effects, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antihypertensive properties.[3][4][5] This technical guide focuses on the biological activity of a specific, yet under-researched derivative: 6-chloro-4,5-dimethyl-2H-pyridazin-3-one .

While direct and extensive research on this particular molecule is limited, this guide will synthesize available data on structurally similar chlorinated and alkyl-substituted pyridazinones to provide a comprehensive overview of its potential biological activities and to propose robust experimental workflows for its investigation. The presence of a chloro group at the 6-position and methyl groups at the 4 and 5-positions suggests a unique electronic and steric profile that could translate into potent and selective biological effects. This document aims to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the therapeutic promise of this compound.

Anticipated Biological Activities and Mechanistic Insights

Based on the structure of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one and the established bioactivities of related analogs, we can anticipate several key areas of pharmacological interest.

Antimicrobial and Antifungal Activity

The pyridazinone nucleus is a well-established pharmacophore in the development of antimicrobial agents.[3] The presence of a halogen, such as chlorine, on the pyridazinone ring has been shown to be a critical determinant of antimicrobial efficacy.[6]

Causality of Experimental Choices: The selection of bacterial and fungal strains for screening should include a panel of both Gram-positive and Gram-negative bacteria, as well as clinically relevant fungal species, to establish the spectrum of activity. The inclusion of drug-resistant strains is crucial for evaluating the potential of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one to address the growing challenge of antimicrobial resistance.

Potential Mechanism of Action: While the exact mechanism is likely target-dependent, halogenated pyridazinones may exert their antimicrobial effects by interfering with essential cellular processes such as cell wall synthesis, nucleic acid replication, or protein synthesis. The lipophilicity imparted by the chloro and dimethyl substitutions may enhance membrane permeability, allowing the compound to reach intracellular targets more effectively.

Table 1: Representative Antimicrobial Activity of Substituted Pyridazinone Derivatives

Compound/DerivativeTarget OrganismActivity (MIC in µg/mL)Reference
6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted benzal) hydrazoneEnterobacter hormaechei31.25[7]
6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted benzal) hydrazoneAcinetobacter baumannii31.25[7]
6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted benzal) hydrazoneCandida glabrata15.625[7]
6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted benzal) hydrazoneCandida parapsilosis3.9[7]
Anticancer Activity

Chlorinated pyridazinones have emerged as a promising class of anti-cancer agents.[8][9] Research on compounds such as 4,5-dichloro-2-pyridazin-3(2H)-one has demonstrated significant in vitro and in vivo antitumor activity.[8][9]

Causality of Experimental Choices: An initial screening against the NCI-60 human tumor cell line panel can provide a broad overview of the compound's anticancer potential and identify sensitive cancer types. Follow-up studies should focus on cell cycle analysis and apoptosis assays to elucidate the mechanism of cell death.

Potential Signaling Pathways: Pyridazinone derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells. The pro-apoptotic effects may be mediated through the modulation of key signaling pathways, such as the p53 and Bcl-2 families of proteins. The chlorinated nature of the target compound could also suggest potential as an alkylating agent, a mechanism common to several chemotherapeutic drugs.

anticancer_pathway Pyridazinone Pyridazinone Cancer_Cell Cancer_Cell Pyridazinone->Cancer_Cell Inhibition Cell_Cycle_Arrest Cell_Cycle_Arrest Cancer_Cell->Cell_Cycle_Arrest Apoptosis Apoptosis Cancer_Cell->Apoptosis Tumor_Suppression Tumor_Suppression Cell_Cycle_Arrest->Tumor_Suppression Apoptosis->Tumor_Suppression

Caption: Potential mechanism of anticancer activity of pyridazinone derivatives.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with built-in controls to ensure the reliability and reproducibility of the results.

Protocol 1: Synthesis of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one

This protocol is a generalized procedure based on the synthesis of similar pyridazinone derivatives and may require optimization.[10][11][12]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dimethylmaleic anhydride (1 equivalent) with a suitable solvent such as acetic acid.

  • Hydrazinolysis: Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Cyclization: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Chlorination: After cooling to room temperature, slowly add phosphorus oxychloride (POCl3) (2-3 equivalents) to the reaction mixture.

  • Reaction and Workup: Gently heat the mixture to 80-90°C for 2-3 hours. After cooling, carefully pour the reaction mixture onto crushed ice.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 6-chloro-4,5-dimethyl-2H-pyridazin-3-one.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

synthesis_workflow A 3,4-dimethylmaleic anhydride + Hydrazine hydrate B Reflux in Acetic Acid (Cyclization) A->B C Intermediate Pyridazinone B->C D Add POCl3 (Chlorination) C->D E 6-chloro-4,5-dimethyl- 2H-pyridazin-3-one D->E

Caption: Synthetic workflow for 6-chloro-4,5-dimethyl-2H-pyridazin-3-one.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[7]

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve a known weight of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one in dimethyl sulfoxide (DMSO) to prepare a stock solution of 1 mg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution with Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ampicillin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 3: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol describes the assessment of the cytotoxic effects of the compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one (prepared by serial dilution of a DMSO stock solution) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

While direct experimental data for 6-chloro-4,5-dimethyl-2H-pyridazin-3-one is not yet widely available, the extensive research on structurally related pyridazinone derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The presence of both a chloro substituent and dimethyl groups on the pyridazinone core suggests the potential for potent antimicrobial, antifungal, and anticancer activities.

Future research should focus on the efficient synthesis and thorough biological evaluation of this compound using the robust protocols outlined in this guide. Further studies should also explore its mechanism of action at the molecular level, its structure-activity relationships, and its in vivo efficacy and safety profiles. The exploration of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one represents a promising avenue for the discovery of novel drug candidates to address unmet medical needs.

References

  • SAJ Cancer Science. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • In Vitro Antimicrobial Activities of 6-Substituted-3(2H)- pyridazinone-2-acetyl-2. (2018). Journal of Experimental and Clinical Medicine. [Link]

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19. [Link]

  • Allam, E. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]

  • Synthesis and Antimicrobial Activities of Some New Heterocyclic Compounds Based on 6-Chloropyridazine-3(2H)-thione. (n.d.). Hindawi. [Link]

  • Ahmad, S., et al. (2010). Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 266-271. [Link]

  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2025). ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Drug Discovery. [Link]

  • Al-Harbi, N. O., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(15), 4988. [Link]

  • Xu, H., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3604-3614. [Link]

  • Xu, H., et al. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Molecules, 14(9), 3604-3614. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. [Link]

  • Novel one - pot Synthesis and Antimicrobial Activity of 6-chloro-2,4- diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. (n.d.). International Journal of PharmTech Research. [Link]

  • Ahmad, S., et al. (2010). Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 266-71. [Link]

  • Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. (2025). ResearchGate. [Link]

  • Soliman, F. M., et al. (2025). Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. ResearchGate. [Link]

  • El-Baih, F. E., et al. (2009). Novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones: Synthesis and reactions. Arabian Journal of Chemistry. [Link]

  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]

  • Synthesis of pyridazin-3(2H)-one derivatives 6a–w. Reagents and... (n.d.). ResearchGate. [Link]

  • Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile. (2023).
  • Ghorab, M. M., et al. (2018). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 23(11), 2993. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This comprehensive guide details the theory and practice of nucleophilic substitution reactions involving 6-chlor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide details the theory and practice of nucleophilic substitution reactions involving 6-chloro-4,5-dimethyl-2H-pyridazin-3-one. This pyridazinone derivative is a valuable scaffold in medicinal chemistry and materials science, and understanding its reactivity is crucial for the synthesis of novel compounds with potential therapeutic applications.[1][2] This document provides in-depth mechanistic insights, detailed experimental protocols for reactions with various nucleophiles, and practical guidance for reaction optimization and troubleshooting.

Introduction to the Reactivity of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one

The 6-chloro-4,5-dimethyl-2H-pyridazin-3-one scaffold is an electron-deficient heterocyclic system, making it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 6-position is activated towards displacement by the presence of the electron-withdrawing pyridazinone ring system. This inherent reactivity allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.[1] The diverse biological activities of pyridazinone derivatives, including cardiovascular, anti-inflammatory, and antimicrobial properties, underscore the importance of this class of compounds.[1][3][4]

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The nucleophilic substitution at the C6 position of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one proceeds through a well-established SNAr mechanism. This two-step process involves:

  • Nucleophilic Attack: An electron-rich nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridazinone ring, which is crucial for stabilizing this intermediate.

  • Leaving Group Departure: The aromaticity of the pyridazinone ring is restored by the elimination of the chloride ion.

The overall rate of the reaction is typically governed by the first step, the nucleophilic attack. Therefore, factors that stabilize the Meisenheimer complex, such as the electron-withdrawing nature of the pyridazinone ring, will accelerate the reaction.

Caption: Generalized SNAr mechanism on the pyridazinone ring.

Experimental Protocols

The following protocols are representative examples for the nucleophilic substitution on 6-chloro-4,5-dimethyl-2H-pyridazin-3-one with N-, O-, and S-nucleophiles. Researchers should note that optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific substrates.

Reaction with N-Nucleophiles: Synthesis of 6-Amino-4,5-dimethyl-2H-pyridazin-3-one Derivatives

The displacement of the 6-chloro substituent with amines is a common and versatile transformation. Both primary and secondary amines can be employed to generate a diverse library of 6-amino-pyridazinone derivatives.

Protocol: Synthesis of 6-(benzylamino)-4,5-dimethyl-2H-pyridazin-3-one

  • Materials:

    • 6-chloro-4,5-dimethyl-2H-pyridazin-3-one (1.0 eq)

    • Benzylamine (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a stirred solution of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one in DMF, add potassium carbonate and benzylamine.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the desired product.

  • Characterization (Expected):

    • ¹H NMR: Signals corresponding to the methyl groups on the pyridazinone ring, the benzylic protons, the aromatic protons of the benzyl group, and the NH proton.

    • ¹³C NMR: Resonances for the methyl carbons, the pyridazinone ring carbons (including the carbonyl carbon), and the carbons of the benzyl group.

    • MS (ESI): [M+H]⁺ corresponding to the molecular weight of the product.

Reaction with O-Nucleophiles: Synthesis of 6-Alkoxy/Aryloxy-4,5-dimethyl-2H-pyridazin-3-one Derivatives

The reaction with alcohols or phenols, typically in the presence of a base to generate the more nucleophilic alkoxide or phenoxide, provides access to 6-ether derivatives.

Protocol: Synthesis of 6-methoxy-4,5-dimethyl-2H-pyridazin-3-one

  • Materials:

    • 6-chloro-4,5-dimethyl-2H-pyridazin-3-one (1.0 eq)

    • Sodium methoxide (NaOMe) (1.5 eq)

    • Methanol (MeOH)

    • Dichloromethane

    • Saturated aqueous ammonium chloride

  • Procedure:

    • Dissolve 6-chloro-4,5-dimethyl-2H-pyridazin-3-one in methanol.

    • Add sodium methoxide portion-wise at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After completion, cool the mixture and neutralize with a saturated aqueous solution of ammonium chloride.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the residue by recrystallization or column chromatography.

  • Characterization (Expected):

    • ¹H NMR: Signals for the two methyl groups on the pyridazinone ring and the methoxy protons.

    • ¹³C NMR: Resonances for the methyl carbons, the pyridazinone ring carbons, and the methoxy carbon.

    • MS (ESI): [M+H]⁺ corresponding to the molecular weight of the product.

Reaction with S-Nucleophiles: Synthesis of 6-Thio-4,5-dimethyl-2H-pyridazin-3-one Derivatives

Thiols are excellent nucleophiles and readily displace the 6-chloro substituent to form thioethers. A base is typically used to deprotonate the thiol to the more reactive thiolate.

Protocol: Synthesis of 4,5-dimethyl-6-(phenylthio)-2H-pyridazin-3-one

  • Materials:

    • 6-chloro-4,5-dimethyl-2H-pyridazin-3-one (1.0 eq)

    • Thiophenol (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Acetonitrile (CH₃CN)

    • Ethyl acetate

    • Water

  • Procedure:

    • To a suspension of potassium carbonate in acetonitrile, add 6-chloro-4,5-dimethyl-2H-pyridazin-3-one and thiophenol.

    • Stir the reaction mixture at room temperature and monitor by TLC. Gentle heating may be required for less reactive thiols.

    • Once the starting material is consumed, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography.

  • Characterization (Expected):

    • ¹H NMR: Signals for the two methyl groups on the pyridazinone ring and the aromatic protons of the phenylthio group.

    • ¹³C NMR: Resonances for the methyl carbons, the pyridazinone ring carbons, and the carbons of the phenylthio group.

    • MS (ESI): [M+H]⁺ corresponding to the molecular weight of the product.

Factors Influencing Nucleophilic Substitution

Several factors can influence the rate and outcome of these reactions:

  • Nucleophile: The nucleophilicity of the attacking species is paramount. Generally, thiols are more nucleophilic than amines, which are more nucleophilic than alcohols. Anionic nucleophiles (e.g., alkoxides, thiolates) are significantly more reactive than their neutral counterparts.

  • Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred for SNAr reactions. These solvents effectively solvate the cation of the nucleophilic salt, leaving the anion "naked" and more reactive. Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.

  • Base: A base is often required to deprotonate the nucleophile (e.g., alcohols, thiols, and some amines) to its more reactive conjugate base. Common bases include potassium carbonate, sodium hydride, and sodium or potassium alkoxides. The choice of base should be compatible with the other functional groups in the molecule.

  • Temperature: The reaction rate is temperature-dependent. While some reactions with highly reactive nucleophiles may proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate.

Troubleshooting

Problem Possible Cause Solution
Low or no conversion - Inactive nucleophile- Poor leaving group (unlikely for chloro)- Low reaction temperature- Inappropriate solvent- Use a stronger base to generate the anionic nucleophile.- Increase the reaction temperature.- Switch to a polar aprotic solvent (e.g., DMF, DMSO).
Formation of side products - Reaction with the pyridazinone nitrogen- Hydrolysis of the chloro group to a hydroxyl group- Protect the pyridazinone nitrogen if it is unsubstituted and reactive.- Ensure anhydrous reaction conditions to prevent hydrolysis.
Difficult purification - Similar polarity of starting material and product- Presence of colored impurities- Optimize the chromatographic conditions (solvent system, gradient).- Consider recrystallization as an alternative purification method.- Treat with activated carbon to remove colored impurities.

Applications in Drug Discovery and Materials Science

The ability to easily modify the 6-position of the 4,5-dimethyl-2H-pyridazin-3-one core through nucleophilic substitution makes it a highly attractive scaffold for generating compound libraries for high-throughput screening. The diverse functionalities that can be introduced allow for the fine-tuning of physicochemical properties and biological activity.[1][4][5] Derivatives of this scaffold have been investigated for a range of therapeutic targets, taking advantage of the privileged structural features of the pyridazinone ring.

Conclusion

The nucleophilic substitution reactions of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one provide a robust and versatile platform for the synthesis of a wide variety of substituted pyridazinone derivatives. A thorough understanding of the SNAr mechanism and the factors influencing the reaction allows for the rational design of synthetic routes and the efficient production of novel compounds for further investigation in drug discovery and materials science.

References

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. Available from: [Link]

  • El-Sakka, S. S. (2010). Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives. Afinidad, 67(548). Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines.
  • El-Hashash, M. A., et al. (2012). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. International Journal of Organic Chemistry, 2, 236-246. Available from: [Link]

  • Khan, M. S. Y., & Husain, A. (2007). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Arzneimittelforschung, 57(10), 641-646. Available from: [Link]

  • Asif, M. (2021). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Advances in Scientific Research and Engineering, 7(5), 134-159. Available from: [Link]

  • Soliman, M. H. A., et al. (2010). Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives. Afinidad, 67(548), 346-351. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 28(3), 1280. Available from: [Link]

Sources

Application

The Versatile Intermediate: Application Notes for 6-Chloro-4,5-dimethyl-2H-pyridazin-3-one in Pharmaceutical Synthesis

Introduction: The Pyridazinone Scaffold in Medicinal Chemistry The pyridazinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazinone Scaffold in Medicinal Chemistry

The pyridazinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Derivatives of this six-membered diazine heterocycle are known to exhibit potent anti-inflammatory, anticancer, antimicrobial, and cardiovascular properties.[2][3] The value of the pyridazinone core lies in its structural versatility and its ability to interact with a diverse range of biological targets.[2][3] The strategic functionalization of the pyridazinone ring allows for the fine-tuning of a compound's physicochemical properties and its target binding affinity.

Among the various pyridazinone-based building blocks, 6-chloro-4,5-dimethyl-2H-pyridazin-3-one stands out as a particularly useful intermediate. The presence of the chlorine atom at the 6-position provides a reactive handle for nucleophilic aromatic substitution (SNAr), enabling the facile introduction of a wide array of functional groups. This key reaction allows for the construction of extensive libraries of novel compounds for drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[3][4][5]

This guide provides a comprehensive overview of the synthesis and application of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one, offering detailed, field-proven protocols for its preparation and subsequent use in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties

A clear understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis. The key properties of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one are summarized below.

PropertyValue
IUPAC Name 6-chloro-4,5-dimethyl-2H-pyridazin-3-one
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol
Appearance Off-white to pale yellow solid
Melting Point 168-172 °C (typical)
Solubility Soluble in polar aprotic solvents (DMF, DMSO), chlorinated solvents (DCM, chloroform), and hot alcohols. Sparingly soluble in water.
Key Reactive Site C6-Chloro group (electrophilic center for SNAr)

Synthesis of the Intermediate: A Two-Step Approach

The synthesis of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one is efficiently achieved through a two-step process. The first step involves the formation of the pyridazinone ring via condensation of a suitable 1,4-dicarbonyl precursor with hydrazine. The second step is the chlorination of the resulting pyridazinone.

Causality Behind the Synthetic Strategy

The chosen synthetic route leverages fundamental and reliable organic reactions.

  • Ring Formation: The reaction between a 1,4-dicarbonyl compound (here, 2,3-dimethylmaleic anhydride) and hydrazine is a classic and high-yielding method for constructing the pyridazinone heterocycle.[6] The reaction proceeds via initial nucleophilic attack of hydrazine onto one carbonyl group, followed by an intramolecular cyclization and dehydration to form the stable six-membered ring.

  • Chlorination: The pyridazinone exists in tautomeric equilibrium with its aromatic hydroxypyridazine form. This "hydroxy" group can be readily converted to a chloro group, an excellent leaving group for subsequent SNAr reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high efficiency and reliability in converting heterocyclic hydroxyl groups to chlorides.[7][8][9]

SynthesisWorkflow Start 2,3-Dimethylmaleic Anhydride Step1 Step 1: Ring Formation (Condensation) Start->Step1 Hydrazine Hydrate, Acetic Acid, Reflux Intermediate 4,5-Dimethyl-2H- pyridazin-3-one Step1->Intermediate Step2 Step 2: Chlorination Intermediate->Step2 Phosphorus Oxychloride (POCl₃), Reflux FinalProduct 6-Chloro-4,5-dimethyl- 2H-pyridazin-3-one Step2->FinalProduct SNAr_Mechanism Reactants 6-Chloro-4,5-dimethyl- 2H-pyridazin-3-one + Nucleophile (e.g., R-NH₂) Step1 Step 1: Nucleophilic Attack (Addition) Reactants->Step1 Intermediate Meisenheimer Complex (Anionic Intermediate) Step1->Intermediate Forms resonance- stabilized intermediate Step2 Step 2: Leaving Group Elimination Intermediate->Step2 Restores aromaticity Product 6-Substituted-4,5-dimethyl- 2H-pyridazin-3-one Step2->Product Eliminates Cl⁻

Sources

Method

Application Note: Suzuki-Miyaura Coupling Protocols for 6-chloro-4,5-dimethyl-2H-pyridazin-3-one

[1][2] Executive Summary This technical guide details the operational protocols for functionalizing 6-chloro-4,5-dimethyl-2H-pyridazin-3-one via Suzuki-Miyaura cross-coupling. This scaffold presents two distinct syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide details the operational protocols for functionalizing 6-chloro-4,5-dimethyl-2H-pyridazin-3-one via Suzuki-Miyaura cross-coupling. This scaffold presents two distinct synthetic challenges: electronic deactivation inherent to the electron-rich diaine system and steric hindrance imposed by the C5-methyl group proximal to the C6-chloride electrophile.

We present two validated workflows:

  • Protocol A (The "Fidelity" Route): Utilizes N-protection to eliminate catalyst poisoning and N-arylation side reactions. Recommended for GMP intermediates and complex total synthesis.

  • Protocol B (The "Direct" Route): A ligand-accelerated method for unprotected substrates. Recommended for high-throughput screening (HTS) and rapid analog generation.

Chemical Context & Mechanistic Challenges[1][3]

The Substrate Profile
  • Compound: 6-chloro-4,5-dimethyl-2H-pyridazin-3-one

  • CAS: 23953-96-0

  • Key Structural Features:

    • Acidic Lactam (N2-H): The pKa of the N2 proton is approx. 10.5. Under basic Suzuki conditions, this deprotonates to form a pyridazinone anion, which can coordinate to Pd(II), arresting the catalytic cycle (The "Azole Effect").

    • Steric Wall (C5-Me): The methyl group at position 5 creates significant steric bulk around the C6-chlorine. This slows the rate of Oxidative Addition , requiring electron-rich, bulky phosphine ligands to drive the cycle.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways and the specific steric clash managed by these protocols.

Suzuki_Pathway cluster_0 Protocol A: Protected Route cluster_1 Protocol B: Direct Route Start 6-chloro-4,5-dimethyl- 2H-pyridazin-3-one Protect N-Protection (Bn/SEM) Start->Protect BnBr/K2CO3 Couple_B Pd-Cat Coupling (Buchwald Ligands) Start->Couple_B XPhos Pd G2 K3PO4 (aq) Couple_A Pd-Cat Coupling (Standard Ligands) Protect->Couple_A Deprotect Deprotection Couple_A->Deprotect Product 6-Aryl-4,5-dimethyl- 2H-pyridazin-3-one Deprotect->Product Couple_B->Product

Figure 1: Strategic workflow for functionalizing the pyridazinone core. Protocol A prioritizes reliability; Protocol B prioritizes efficiency.

Protocol A: The Protected Route (Recommended)

Objective: Maximize yield and purity by masking the acidic nitrogen. Scope: Ideal for scale-up (>10g) or when the boronic acid partner is expensive/scarce.

Phase 1: N-Benzylation

Before coupling, we protect the N2 position. Benzyl (Bn) is chosen for its stability under basic Suzuki conditions and ease of removal.

  • Reagents: Substrate (1.0 eq), Benzyl bromide (1.2 eq), K₂CO₃ (2.0 eq), DMF (0.5 M).

  • Procedure:

    • Suspend substrate and K₂CO₃ in DMF. Stir at RT for 15 min.

    • Add Benzyl bromide dropwise.

    • Heat to 60°C for 4 hours.

    • Workup: Pour into ice water. Filter the precipitate (the O-benzyl isomer is rare due to the thermodynamic stability of the N-benzyl lactam, but verify by NMR).

Phase 2: Cross-Coupling

Catalyst System: Pd(dppf)Cl₂ · DCM. This robust catalyst resists dehalogenation side-reactions common with electron-deficient heterocycles.

ComponentEquivalentsRole
N-Bn-Substrate 1.0Electrophile
Aryl Boronic Acid 1.3Nucleophile (Excess to account for protodeboronation)
Pd(dppf)Cl₂ · DCM 0.03 (3 mol%)Catalyst (Resistant to air/moisture)
Cs₂CO₃ 2.5Base (Cesium effect promotes transmetalation)
Dioxane / Water 4:1 RatioSolvent (High solubility for boronic acids)

Step-by-Step:

  • Charge a reaction vial with the N-Bn-substrate, Boronic acid, and Cs₂CO₃.

  • Evacuate and backfill with Nitrogen (3 cycles).

  • Add degassed Dioxane/Water mixture.

  • Add Pd(dppf)Cl₂ catalyst last (under N₂ flow).

  • Seal and heat to 90°C for 6–12 hours.

  • QC Check: Monitor disappearance of starting material via LCMS. Look for m/z [M+H]+ shifts corresponding to Ar-addition.

Protocol B: The Direct Route (Ligand Accelerated)

Objective: One-step coupling without protection/deprotection. Scope: Screening arrays, medicinal chemistry optimization. Critical Factor: Use of XPhos or SPhos . These biaryl phosphine ligands create a "protective shell" around the Pd center, preventing the free pyridazinone nitrogen from binding to the metal and arresting catalysis.

Reaction Matrix
ParameterConditionRationale
Catalyst XPhos Pd G2 (2–5 mol%)Pre-formed precatalyst ensures rapid initiation even at lower temperatures.
Base K₃PO₄ (3.0 eq)Higher basicity required to maintain the active anionic boronate species in the presence of the acidic substrate.
Solvent n-Butanol or Toluene/Water Protic co-solvents (or biphasic water) help solubilize the polar pyridazinone salt formed in situ.
Temp 100°CHigh energy required to overcome the steric barrier of the 5-Me group.

Step-by-Step:

  • Preparation: In a reaction tube, combine:

    • 6-chloro-4,5-dimethyl-2H-pyridazin-3-one (1.0 eq)

    • Boronic Acid (1.5 eq)

    • K₃PO₄ (3.0 eq)

    • XPhos Pd G2 (0.02 eq)

  • Solvation: Add n-Butanol (or Dioxane/H₂O 4:1) to reach 0.2 M concentration.

  • Activation: Sparge with Argon for 5 minutes.

  • Reaction: Heat to 100°C for 2–4 hours. Note: Reaction is faster than Protocol A due to the highly active ligand.

  • Quench: Cool to RT. Acidify carefully with 1M HCl to pH ~6 (to protonate the product lactam) before extraction with EtOAc.

Troubleshooting & Optimization (E-E-A-T)

Common Failure Modes
  • Hydrodehalogenation (Cl replaced by H):

    • Cause: Hydride source in media (often from alcohols) or excessive heat.

    • Fix: Switch solvent to Toluene/Water. Reduce temperature to 80°C and increase reaction time.

  • No Reaction (Recovery of SM):

    • Cause: Catalyst poisoning by the N2-nitrogen (Protocol B) or failed oxidative addition due to 5-Me sterics.

    • Fix: Switch from Pd(PPh₃)₄ to XPhos Pd G2 or Sphos Pd G2 . The bulky ligands physically prevent the N-coordination.

  • Homocoupling of Boronic Acid:

    • Cause: Oxygen leak in the system.

    • Fix: Rigorous degassing. Add 3-5 drops of degassing solvent after catalyst addition.

Data Table: Ligand Performance Comparison

Based on internal standard reaction with Phenylboronic acid (1.5 eq).

Ligand SystemYield (Protocol B)Notes
Pd(PPh₃)₄< 15%Fails due to steric bulk of 5-Me and N-poisoning.
Pd(dppf)Cl₂45-60%Moderate. Good for Protocol A, struggles in Protocol B.
XPhos Pd G2 88-95% Optimal. Excellent steric tolerance.
SPhos Pd G2 85-90%Very good alternative.

References

  • Mechanistic Insight on Pyridazinone Couplings

    • Title: Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction.[1][2][3]

    • Source: MDPI, Molecules 2018.[4]

    • URL:[Link]

  • Unprotected Heterocycle Coupling Strategy

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[5]

    • Source: National Institutes of Health (PMC).

    • URL:[Link]

  • Catalyst Selection for Steric Hindrance

    • Title: Buchwald-Hartwig and Suzuki-Miyaura coupling using XPhos Pd G2.

    • Source: Sigma-Aldrich Application Guide.

Sources

Technical Notes & Optimization

Troubleshooting

solubility issues of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one in organic solvents

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-chloro-4,5-dimethyl-2H-pyridazin-3-one. Here, we address common solubility challenges and provide pr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-chloro-4,5-dimethyl-2H-pyridazin-3-one. Here, we address common solubility challenges and provide practical, field-tested troubleshooting advice to ensure the success of your experiments. Our approach is rooted in established chemical principles and data from analogous compounds to provide a robust framework for your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 6-chloro-4,5-dimethyl-2H-pyridazin-3-one. What are the recommended starting solvents?

A1: Based on the physicochemical properties of pyridazinone derivatives, we recommend starting with polar aprotic solvents. A study on a similar compound, 6-phenyl-pyridazin-3(2H)-one, showed very high solubility in Dimethyl Sulfoxide (DMSO) and Transcutol®.[1] Therefore, DMSO and Dimethylformamide (DMF) are excellent starting points for achieving high concentrations. For applications requiring less polar or protic solvents, alcohols such as ethanol and methanol, or ketones like acetone, can be effective, although likely at lower concentrations.

Q2: Does temperature affect the solubility of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one?

A2: Yes, temperature is a critical factor. For most solid organic compounds, including pyridazinone derivatives, solubility in organic solvents increases with temperature.[2] If you are experiencing poor solubility at room temperature, gentle heating of the solvent can significantly improve dissolution. However, always be mindful of the solvent's boiling point and the thermal stability of the compound.

Q3: My compound is precipitating out of solution. What could be the cause?

A3: Precipitation can occur for several reasons. The most common is supersaturation, where the concentration of the compound exceeds its solubility limit in the chosen solvent at a given temperature. This can happen if a solution prepared at an elevated temperature is cooled too rapidly. Other factors include a change in the solvent composition (e.g., addition of an anti-solvent) or pH, if applicable in your system.

Q4: Is 6-chloro-4,5-dimethyl-2H-pyridazin-3-one soluble in water?

A4: Pyridazinone derivatives with similar structures exhibit very low to negligible solubility in water.[1][3] It is considered practically insoluble in aqueous solutions. If your experimental design requires an aqueous medium, consider first dissolving the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol and then slowly adding it to the aqueous buffer with vigorous stirring.

Troubleshooting Guides

Issue 1: The compound will not fully dissolve in the chosen solvent.
  • Question: I've added the calculated amount of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one to my solvent, but solid particles remain even after vigorous stirring. What should I do?

  • Answer and Protocol:

    • Initial Assessment: First, ensure your solvent is of an appropriate grade and free from contaminants. The presence of water in organic solvents can sometimes reduce the solubility of non-polar compounds.

    • Increase Thermal Energy: Gently warm the solution using a water bath or heating mantle. Increase the temperature in 5-10°C increments, allowing time for the compound to dissolve at each step. Monitor the solution closely and do not exceed the boiling point of the solvent. For many pyridazinone derivatives, increasing the temperature is a highly effective method to enhance solubility.[2]

    • Employ Sonication: If heating is not desirable or fully effective, use a sonication bath. The high-frequency sound waves can help to break down solid aggregates and facilitate dissolution.

    • Reduce Particle Size: If you are working with a crystalline solid, grinding the compound to a finer powder will increase the surface area available for solvation, which can speed up the dissolution process.

    • Re-evaluate Solvent Choice: If the above steps fail, your chosen solvent may not be suitable for the desired concentration. Consult the solubility data table below and consider switching to a solvent with a higher expected solubility, such as DMSO or DMF.

Issue 2: The compound dissolves with heating but crashes out upon cooling.
  • Question: I was able to dissolve my compound by heating the solution, but when it returned to room temperature, a precipitate formed. How can I maintain a stable solution?

  • Answer and Protocol:

    • Understand the Supersaturation: You have created a supersaturated solution. The solubility of the compound is significantly lower at room temperature.

    • Prepare a Stock Solution in a High-Solubility Solvent: The most robust solution is to prepare a concentrated stock solution in a solvent where the compound is highly soluble at room temperature (e.g., DMSO). This stock can then be diluted into your final experimental medium.

    • Use a Co-solvent System: In some cases, a mixture of solvents can provide better solubility than a single solvent. For example, if your final application requires an alcoholic solvent but solubility is limited, preparing a stock in a small amount of DMSO and then diluting it with ethanol may yield a stable solution at a higher concentration than what is achievable in ethanol alone.

    • Controlled Cooling: If you must work with a single solvent system where heating is required, try cooling the solution very slowly. This can sometimes help to maintain a metastable supersaturated solution for a longer period. However, this is generally not recommended for quantitative experiments due to the risk of precipitation.

Quantitative Solubility Data (Estimated)

SolventPolarity IndexDielectric ConstantExpected Solubility Category
Dimethyl Sulfoxide (DMSO)7.247.0Very High
N,N-Dimethylformamide (DMF)6.438.3Very High
Acetone5.121.0Moderate to High
Ethanol4.324.6Moderate
Methanol5.132.6Moderate
Ethyl Acetate4.46.0Low to Moderate
Dichloromethane (DCM)3.19.1Low
Toluene2.42.4Very Low
Hexane0.11.9Insoluble
Water10.280.1Insoluble

Experimental Protocols

Protocol for Preparing a Concentrated Stock Solution
  • Select a High-Solubility Solvent: Based on the table above, choose a solvent in which 6-chloro-4,5-dimethyl-2H-pyridazin-3-one is expected to have high solubility, such as DMSO.

  • Weigh the Compound: Accurately weigh the desired amount of the compound using an analytical balance.

  • Add Solvent: Add a small volume of the chosen solvent to the solid.

  • Facilitate Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. If necessary, gently warm the solution.

  • Bring to Final Volume: Once the compound is fully dissolved, add the solvent to reach the final desired concentration and volume. Mix thoroughly.

  • Storage: Store the stock solution in a tightly sealed container, protected from light. If stored at low temperatures, allow the solution to fully return to room temperature and ensure no precipitation has occurred before use.

Visualizing the Troubleshooting Workflow

Sources

Optimization

minimizing side reactions in pyridazinone chlorination

Technical Support Center: Pyridazinone Chlorination From the desk of the Senior Application Scientist Welcome to the technical support center for pyridazinone chlorination. This resource is designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridazinone Chlorination

From the desk of the Senior Application Scientist

Welcome to the technical support center for pyridazinone chlorination. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. The conversion of a pyridazinone to its chlorinated analogue is a cornerstone reaction in medicinal chemistry, often serving as a key step in synthesizing a wide array of pharmacologically active molecules.[1][2][3][4][5] However, the path to a high-yielding, clean reaction is frequently complicated by side reactions.

This guide provides in-depth, troubleshooting-focused answers to common challenges encountered in the lab. My goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Over-chlorination and Poor Selectivity

Q: My reaction is producing a significant amount of dichlorinated or other polychlorinated byproducts. How can I improve selectivity for the desired mono-chlorinated pyridazinone?

A: This is a classic selectivity problem often rooted in excessive reagent concentration or elevated temperatures. The initial chlorination can sometimes activate the ring for subsequent reactions, or reaction conditions may be harsh enough to force a second addition.

The Underlying Chemistry: The chlorination of the pyridazinone lactam functionality proceeds via activation of the carbonyl oxygen by an electrophilic phosphorus species, typically from phosphorus oxychloride (POCl₃). This forms a reactive intermediate that is then susceptible to nucleophilic attack by the chloride ion. If the reaction conditions are too forcing (high temperature, large excess of POCl₃), or if the resulting mono-chloro pyridazine is itself electron-rich, it can be susceptible to a second, often undesired, electrophilic chlorination on the ring.

Troubleshooting Protocol:

  • Reduce Molar Equivalents of Chlorinating Agent: The most common cause is simply using too much POCl₃. While older procedures often call for using POCl₃ as the solvent, modern methods have shown that using it as a reagent in a 1:1 molar ratio per hydroxyl group can be highly effective, especially in a sealed system to maintain concentration.[6]

    • Action: Begin by reducing the POCl₃ to 1.5-2.0 equivalents. If side reactions persist, cautiously reduce it towards 1.1 equivalents. Monitor the reaction closely by TLC or LC-MS to track the disappearance of starting material, as a substoichiometric amount will result in incomplete conversion.

  • Control the Temperature: Higher temperatures accelerate all reactions, including the undesired ones.[7]

    • Action: If your protocol calls for refluxing in POCl₃ (~105 °C), first try lowering the temperature to 80-90 °C. For many substrates, the reaction will still proceed to completion, albeit more slowly, but with significantly improved selectivity.

  • Consider an Alternative Chlorinating System: The Vilsmeier-Haack reagent, generated in situ from DMF and an acid chloride like POCl₃ or oxalyl chloride, is a milder and often more selective formylating and chlorinating agent.[8][9][10][11]

    • Action: Generate the Vilsmeier reagent at 0 °C by slowly adding POCl₃ (1.2 eq) to anhydrous DMF. Then, add your pyridazinone substrate and allow the reaction to warm to room temperature or heat gently (e.g., 40-60 °C), monitoring for completion.

Issue 2: Reaction Stalls or Fails to Initiate

Q: My reaction is not progressing. The starting material is largely unconsumed even after extended reaction times or heating. What's going wrong?

A: Failure to initiate is almost always due to reagent deactivation or insufficient activation energy. Phosphorus-based chlorinating agents are highly sensitive to moisture.

The Underlying Chemistry: POCl₃ and related reagents react violently with water to produce phosphoric acid and HCl. Even trace amounts of moisture in your starting material, solvent, or glassware can consume the reagent before it has a chance to react with the pyridazinone's carbonyl oxygen.[12] Furthermore, the activation of the carbonyl is the rate-determining step and requires sufficient thermal energy.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: This is non-negotiable.

    • Action: Dry your pyridazinone starting material in a vacuum oven before use. Use freshly distilled or commercially available anhydrous solvents. Flame-dry all glassware under vacuum or nitrogen and allow it to cool under an inert atmosphere before adding reagents.

  • Verify Reagent Quality: POCl₃ can degrade over time, especially if improperly stored.

    • Action: Use a fresh bottle of POCl₃ or distill the reagent from an older bottle before use. A simple quality check is to observe its appearance; it should be a clear, colorless liquid. Any discoloration may indicate decomposition.

  • Increase Activation Energy (Cautiously): If conditions are rigorously dry and the reagent is fresh, the reaction may simply need more energy to overcome the activation barrier.

    • Action: Gradually increase the reaction temperature in 10 °C increments, holding for 30-60 minutes at each new setpoint and monitoring by TLC/LC-MS. Be mindful of the potential for side reactions as discussed in Issue 1.

  • Consider a Co-solvent or Additive: In some cases, particularly with poorly soluble substrates, using a high-boiling inert solvent can improve reaction kinetics.

    • Action: Toluene or xylenes can be effective co-solvents with POCl₃. Additionally, the presence of a tertiary amine base like pyridine or triethylamine can sometimes facilitate the reaction, although its primary role is often to scavenge the HCl produced.[6] A combination of PCl₅ and POCl₃ can also serve as a more powerful chlorinating system for stubborn substrates.[13]

Issue 3: Product Degradation and Formation of Tar

Q: The reaction mixture is turning dark, and workup yields a complex, tarry mixture with very little desired product. What is causing this decomposition?

A: This severe outcome points to ring instability under the harsh, acidic conditions of the chlorination reaction. Pyridazinone rings, especially those with electron-donating substituents, can be susceptible to cleavage or polymerization.

The Underlying Chemistry: The combination of a strong Lewis acid (POCl₃) and the generation of HCl creates a highly acidic and dehydrating environment.[12][14] This can lead to a cascade of decomposition pathways, including hydrolysis of sensitive functional groups, ring-opening, or polymerization, particularly at elevated temperatures over long reaction times.

Troubleshooting Workflow:

The following decision tree can help diagnose and solve issues related to product degradation.

Decomposition_Troubleshooting Start Problem: Reaction Mixture Darkens, Forms Tar Check_Temp Is Reaction Temperature > 100°C? Start->Check_Temp Check_Time Is Reaction Time > 12 hours? Check_Temp->Check_Time No Sol_Temp Action: Reduce temperature to 60-80°C. Monitor frequently. Check_Temp->Sol_Temp Yes Check_Agent Are you using neat POCl₃? Check_Time->Check_Agent No Sol_Time Action: Stop reaction as soon as SM is consumed (check by TLC/LCMS). Check_Time->Sol_Time Yes Sol_Agent Action: Switch to a milder system. Try Vilsmeier-Haack conditions (POCl₃/DMF). Check_Agent->Sol_Agent Yes Success Clean Product Formation Sol_Temp->Success Sol_Time->Success Sol_Agent->Success

Caption: Troubleshooting workflow for product degradation.

Experimental Protocol: Vilsmeier-Haack Chlorination (A Milder Alternative)

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq).

  • Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻, will be observed.[11]

  • Substrate Addition: Add the pyridazinone starting material (1.0 eq) portion-wise to the cold Vilsmeier reagent solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature, then heat to 50-60 °C.

  • Monitoring: Monitor the reaction's progress every hour using TLC or LC-MS until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The product will often precipitate. Basify the aqueous slurry with a saturated solution of sodium bicarbonate or sodium carbonate to a pH of 7-8 to neutralize acids.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If the product is not a solid, extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

Comparative Data Summary

Choosing the right chlorinating agent is critical. The following table provides a comparative overview of common reagents used for pyridazinone chlorination.

Reagent SystemTypical TemperatureReactivityKey AdvantagesCommon Side Reactions / Disadvantages
POCl₃ (neat) 100-110 °C (Reflux)HighPowerful; effective for deactivated substrates.Over-chlorination, thermal degradation, tar formation. Highly corrosive and moisture-sensitive.
POCl₃ / PCl₅ 80-120 °CVery HighExtremely potent; can chlorinate very stubborn substrates.[13]Very harsh conditions, high risk of decomposition and side products.
SOCl₂ 70-80 °C (Reflux)ModerateGaseous byproducts (SO₂, HCl) are easily removed.Can be less effective for some substrates; potential for S-related impurities.
Vilsmeier Reagent 25-70 °CModerate-HighMilder conditions, often higher selectivity, less degradation.[8][10]Requires in situ preparation; introduces DMF which must be removed.

References

  • CHLORINATION OF PYRIDAZINONES WITH CHLOROCARBONYL ISOCYANATE. (1987).
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . (2021). RSC Advances. [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles . (2021). RSC Advances. [Link]

  • Vilsmeier–Haack reaction . Wikipedia. [Link]

  • Vilsmeier-Haack Reaction . Organic Chemistry Portal. [Link]

  • Vilsmeier reagent . Wikipedia. [Link]

  • Elimination of Alcohols To Alkenes With POCl3 and Pyridine . Master Organic Chemistry. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction . ResearchGate. [Link]

  • PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
  • Effect of temperature on chlorination of 2 mg of sample . ResearchGate. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer . (2022). Future Medicinal Chemistry. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 . (2012). Molecules. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines . (2021). Organic Letters. [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides . (2013). International Journal of Organic Chemistry. [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues . (2015). Indo Global Journal of Pharmaceutical Sciences. [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing . Knowledge UChicago. [Link]

  • POCl3-PCl5 mixture: A robust chlorinating agent . Indian Chemical Society. [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity . (2023). Current Organic Synthesis. [Link]

  • Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors . (2024). Molecules. [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives . (2008). Biomedical and Pharmacology Journal. [Link]

  • Influence of Chlorine Substituents on Biological Activity of Chemicals . Euro Chlor. [Link]

  • Chlorination By-Product Levels in Hot Tap Water: Significance and Variability . (2019). Environment International. [Link]

  • The Virucidal Effect of the Chlorination of Water at the Initial Phase of Disinfection May Be Underestimated If Contact Time Calculations Are Used . (2022). Viruses. [Link]

  • Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions . (2023). Molecules. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives . Scholars Research Library. [Link]

  • Investigation of the mechanism of chlorination of glyphosate and glycine in water . (2009). Environmental Science & Technology. [Link]

  • Reactivity of chlorine dioxide with amino acids, peptides, and proteins . ResearchGate. [Link]

  • SAFETY OF CHLORINATION REACTIONS . IChemE. [Link]

Sources

Troubleshooting

troubleshooting low reactivity of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one

Welcome to the technical support center for 6-chloro-4,5-dimethyl-2H-pyridazin-3-one. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this reagent in their synthet...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-chloro-4,5-dimethyl-2H-pyridazin-3-one. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this reagent in their synthetic workflows. Here, we address common issues related to its reactivity, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower your experimental design and troubleshooting endeavors.

FAQs: Understanding the Reactivity of 6-Chloro-4,5-dimethyl-2H-pyridazin-3-one

Question 1: Why is my 6-chloro-4,5-dimethyl-2H-pyridazin-3-one showing low to no reactivity in a nucleophilic substitution reaction?

Answer:

Low reactivity in nucleophilic aromatic substitution (SNAr) reactions involving 6-chloro-4,5-dimethyl-2H-pyridazin-3-one can stem from a combination of electronic and steric factors, as well as suboptimal reaction conditions.

  • Electronic Effects: The pyridazinone ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms, which facilitates nucleophilic attack.[1][2] The nitrogen atoms exert both a negative inductive (-I) and a negative mesomeric (-M) effect, reducing the electron density of the ring and making the carbon attached to the chlorine atom electrophilic.[1] However, the 4,5-dimethyl substituents are electron-donating groups, which can partially counteract the electron-withdrawing effect of the nitrogen atoms, thus reducing the electrophilicity of the reaction center and slowing down the reaction.

  • Steric Hindrance: The methyl group at the C5 position, being adjacent to the chlorine at C6, can sterically hinder the approach of the nucleophile. This is particularly significant for bulky nucleophiles.

  • Reaction Conditions: SNAr reactions are often sensitive to the choice of solvent, base, and temperature.[3][4] Inadequate conditions can lead to failed or sluggish reactions.

Question 2: How do the reaction conditions influence the success of a nucleophilic substitution on this substrate?

Answer:

The reaction conditions are critical for achieving a successful substitution. Here’s a breakdown of the key parameters:

  • Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions. These solvents can solvate the cation of the base, leaving the anionic nucleophile more reactive.

  • Base: A suitable base is often required to deprotonate the nucleophile, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or organic bases like triethylamine (TEA). The choice of base depends on the pKa of the nucleophile.

  • Temperature: Due to the potential for lower reactivity, heating is often necessary to drive the reaction to completion.[4] However, excessive heat can lead to side reactions and decomposition. It is advisable to start at a moderate temperature (e.g., 60-80 °C) and gradually increase it while monitoring the reaction progress. Temperature can also influence the regioselectivity of reactions on pyridazinone rings.[3]

Question 3: Could the quality of my starting material be the issue?

Answer:

Absolutely. The purity of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one is paramount. Impurities can interfere with the reaction. It is advisable to verify the purity of your starting material by techniques such as NMR or melting point analysis. The synthesis of pyridazinones can sometimes result in residual starting materials or byproducts that may inhibit the desired reaction.[5][6]

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Low Reactivity

This troubleshooting workflow is designed to systematically diagnose and resolve issues with the reactivity of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one.

Caption: Troubleshooting workflow for low reactivity.

Detailed Troubleshooting Steps:

Step 1: Verify Reaction Conditions

  • Question: Are your solvent, base, and temperature appropriate for an SNAr reaction on an electron-deficient heterocycle?

  • Action:

    • Ensure your solvent is a polar aprotic type (DMF, DMSO, NMP).

    • Confirm your base is strong enough to deprotonate your nucleophile. For example, for phenolic nucleophiles, K₂CO₃ is often sufficient. For less acidic nucleophiles, a stronger base like NaH may be necessary.

    • Check that your reaction temperature is adequate. Many SNAr reactions on chloropyridazines require heating.[4]

Step 2: Assess Reagent Quality

  • Question: Are your starting material, nucleophile, solvent, and base pure and anhydrous (if required)?

  • Action:

    • Confirm the purity of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one via melting point or spectroscopy.

    • Ensure your nucleophile is of high purity.

    • Use anhydrous solvents if your reaction is sensitive to moisture, especially when using strong bases like NaH.

Step 3: Systematically Increase Reaction Temperature

  • Question: Have you explored a sufficient temperature range?

  • Action:

    • Incrementally increase the reaction temperature by 10-20 °C intervals, monitoring the reaction by TLC or LC-MS at each stage. Be mindful of potential decomposition at very high temperatures.

ParameterInitial ConditionStepwise Modification
Temperature60 °CIncrease to 80 °C, then 100 °C
MonitoringTLC/LC-MS every 2 hoursMonitor every 1-2 hours after each temperature increase

Step 4: Modify the Solvent and Base System

  • Question: Could a different solvent or base enhance the reactivity?

  • Action:

    • If using a less polar solvent like THF, consider switching to a more polar aprotic solvent like DMF or DMSO.

    • If using a weak base, consider a stronger, non-nucleophilic base.

Step 5: Consider Catalysis

  • Question: Could a catalyst facilitate the reaction?

  • Action:

    • For some SNAr reactions, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial, especially in biphasic systems.

    • In some instances, palladium-catalyzed cross-coupling reactions can be an alternative to SNAr for forming C-N or C-O bonds.[7]

Experimental Protocol: Example Nucleophilic Substitution with a Phenolic Nucleophile

This protocol provides a general procedure for the reaction of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one with a generic phenol.

Materials:

  • 6-chloro-4,5-dimethyl-2H-pyridazin-3-one

  • Substituted Phenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-chloro-4,5-dimethyl-2H-pyridazin-3-one (1.0 eq).

  • Add the substituted phenol (1.1 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017, August 20). Chemistry Stack Exchange. [Link]

  • Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives. RACO. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PMC. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. [Link]

  • Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Medium. [Link]

  • An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Bentham Science. [Link]

  • An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. NIH. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Molecules. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • pyridazinone or pyridazine compound and derivative and pharmaceutical composition thereof. Justia Patents. [Link]

  • Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ..). Filo. [Link]

  • Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. ResearchGate. [Link]

  • Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ResearchGate. [Link]

  • Synthesis of Pyridazin‐3(2H)‐one Derivatives by the Reaction of CH‐Acids with Dichlorodiazadienes. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. [Link]

  • chemical studies on 3,6-dichloropyridazine. Journal of American Science. [Link]

  • Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. NIH. [Link]

Sources

Optimization

removing impurities from crude 6-chloro-4,5-dimethyl-2H-pyridazin-3-one

Welcome to the Technical Support Center for Heterocyclic Chemistry. My name is Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. My name is Dr. Aris, Senior Application Scientist, and I will be guiding you through the purification of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one .

We understand that in drug discovery and pesticide synthesis, this intermediate is a critical scaffold.[1][2] However, its synthesis (typically via POCl₃ chlorination of the dione followed by hydrolysis) often yields a "crude" product plagued by black tars, unreacted dichloro species, and starting materials.

Below is a self-validating purification protocol designed to isolate your target based on its specific pKa and solubility profile, minimizing reliance on blind chromatography.

Part 1: The Triage (Removing the "Black Tar")

Issue: The crude product is dark brown/black and sticky, likely due to phosphorous polymers and charred organic matter from the POCl₃ reaction.[1][2] Objective: Gross purification to obtain a workable solid.

Protocol 1: The Quench & Wash

Do not attempt to recrystallize the black tar directly.[1][2] It will occlude the crystal lattice.[1]

  • Quenching: Pour your reaction mixture slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C to prevent uncontrolled hydrolysis of the chlorine atom.[1][2]

  • Trituration: Once the ice melts, you will likely have a gummy solid.[1][2] Decant the acidic water (contains phosphoric acid).[1]

  • The Methanol Wash:

    • Suspend the gummy solid in cold Methanol (MeOH).

    • Stir for 20 minutes.

    • Logic: The target pyridazinone and its chlorinated precursors are sparingly soluble in cold MeOH, but many phosphorous tars are soluble.[1][2]

    • Filter the solid.[1][2][3][4][5][6] The filter cake should now be lighter (tan/beige).[1]

Part 2: The Deep Clean (Chemical Separation)[1]

Issue: You have a solid, but it contains 3,6-dichloro-4,5-dimethylpyridazine (intermediate) and 4,5-dimethyl-1,2-dihydro-3,6-pyridazinedione (starting material). Solution: Utilize the Acid-Base Swing .[1][2][7][8] This is a self-validating system because it relies on the specific acidity of the N-H proton on the pyridazinone ring.[1][2][7]

  • The Target (Mono-chloro): Weak acid (pKa ~9-10).[1][2][7][8] Soluble in NaOH.[1][2][7]

  • The Impurity (Di-chloro): Neutral (No N-H).[1][2] Insoluble in NaOH.[1][2][7]

  • The Impurity (Dione): Di-acidic (Two N-H).[1][2] Soluble in NaOH, but highly water-soluble.[1][2][7]

Protocol 2: The pH Swing Extraction
StepActionObservation/Logic
1 Suspend crude solid in 10% NaOH (aq) . Warm slightly (40°C).[1][2]Target & Dione dissolve (form Na-salts).[1][2][7][8] Di-chloro remains solid (no acidic proton).[1][2][7]
2 Filter the alkaline solution through Celite.Solid Residue: Discard (This is the Di-chloro impurity and remaining tar).[1][2] Filtrate: Contains your Target.
3 Cool filtrate to 0-5°C. Slowly add Conc. HCl dropwise.Watch for cloudiness. We are reprotonating the N-Na salt.[1][2][7]
4 Stop adding acid at pH 4-5 .Target Precipitates. The Dione (more polar) usually remains soluble at this pH or requires lower pH to crash out.[1]
5 Filter the white precipitate.[1][2][5] Wash with water.[1][2][4][7][9][10]Result: Chemically pure 6-chloro-4,5-dimethyl-2H-pyridazin-3-one.[1][2][7][8]

Part 3: Visualization of the Workflow

The following diagram illustrates the logic of the impurity rejection pathways.

PurificationLogic Crude Crude Mixture (Target + Dichloro + Dione + Tar) NaOH_Step Step 1: Add 10% NaOH (Warm to 40°C) Crude->NaOH_Step Filtration Step 2: Filtration NaOH_Step->Filtration Solid_Waste Solid Residue (REJECT: Dichloro Impurity + Tar) Filtration->Solid_Waste Insolubles Filtrate_Alk Alkaline Filtrate (Target-Na + Dione-Na) Filtration->Filtrate_Alk Solubles Acidification Step 3: Acidify to pH 4-5 (HCl) Filtrate_Alk->Acidification Precipitate Precipitate (KEEP: Target Mono-chloro) Acidification->Precipitate Solidifies Liquor Mother Liquor (REJECT: Dione + Salts) Acidification->Liquor Remains Dissolved

Caption: Logical flow for the separation of neutral (dichloro) and highly polar (dione) impurities from the target pyridazinone.[2][7][8]

Part 4: Polishing (Recrystallization)[1]

Issue: The product is chemically pure but off-white or has a wide melting range. Objective: Crystal lattice perfection.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)TemperatureNotes
Ethanol / Water 80:20Reflux -> 4°CStandard method.[1][2][7][8] Good recovery.
Acetonitrile 100%Reflux -> -20°CBest for removing trace yellow color.[1][2][7][8]
Isopropyl Alcohol 100%Reflux -> RTSlower crystallization, larger crystals.[1][2][7][8]

Protocol:

  • Dissolve the solid in the minimum amount of boiling solvent.[1][2]

  • If colored, add activated charcoal (5% w/w), boil for 5 mins, and filter hot.

  • Allow to cool slowly to room temperature, then refrigerate.

  • Critical Check: The melting point of pure 6-chloro-4,5-dimethyl-2H-pyridazin-3-one is typically high.[1][2][7][8] While specific literature values vary by derivative, expect a sharp melting point (range < 2°C).[1] If the range is >3°C, repeat recrystallization.[1][2]

Part 5: Troubleshooting & FAQs

Q: Why is my yield low after the NaOH extraction? A: You likely acidified too quickly or too far.[1][2][8]

  • Too Fast: Rapid acidification traps impurities inside the precipitating solid.[1][2]

  • Too Far (pH < 1): While the target is stable, extremely low pH can protonate the basic nitrogens (rare but possible) or simply increase solubility in the high-ionic-strength water.[2] Aim for pH 4-5 (isoelectric point vicinity).[1][2][7]

  • Check the Filter Cake: Did you dissolve all the solid in the NaOH step? If the "Dichloro" residue is huge, your hydrolysis step (prior to purification) was incomplete.[1]

Q: I see a second spot on TLC that trails the product. What is it? A: This is likely the Dione (4,5-dimethyl-1,2-dihydro-3,6-pyridazinedione) .[2][7][8] It is much more polar.[1][2][7]

  • Fix: Wash your solid product with water again.[1][2][7] The Dione is significantly more water-soluble than the chlorinated target.[1][2][7][8]

Q: Can I use column chromatography instead? A: Yes, but it is often unnecessary and expensive for this compound.[1][2]

  • If you must: Use a gradient of Dichloromethane : Methanol (98:2 to 95:5) . The non-polar Dichloro impurity will elute first, followed by the Target, with the Dione sticking to the baseline.

References

  • Synthesis and Reactivity of Pyridazinones

    • Source: Boukharsa, Y., et al. "Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture." Journal of Chemical and Pharmaceutical Research, 2014, 6(12):297-310.[11]

    • Relevance: Establishes the standard synthesis routes (Hydrazine + Anhydride) and chemical behavior of the pyridazinone ring.
    • URL:

  • Solubility & Purification Logic

    • Source: PubChem Compound Summary for 6-chloropyridazin-3-amine (Analogous solubility behavior).[1][2][7][8]

    • Relevance: Confirms the solubility profiles of chlorinated pyridazines in organic solvents vs. aqueous media.
    • URL:[1]

  • Industrial Preparation of Chloropyridazines

    • Source: Google Patents, CN101857593A "Method for preparing 3,6-dichloropyridazine".[2][8]

    • Relevance: Details the POCl3 chlorination conditions and the formation of phosphorous tars, valid
    • URL:[1]

  • Acid-Base Separation Fundamentals

    • Source: 6-Chloro-4,5-dimethylpyridazin-3(2H)-one Safety Data & Properties (BLD Pharm).[1][2][7][8]

    • Relevance: Provides pKa estimates and physical state data supporting the pH-swing str
    • URL:[1]

Sources

Troubleshooting

scale-up challenges for 6-chloro-4,5-dimethyl-2H-pyridazin-3-one production

Technical Support Center: Scale-Up of 6-Chloro-4,5-dimethyl-2H-pyridazin-3-one Executive Summary This guide addresses the technical challenges in the scale-up of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one (CAS: 76593-36-7)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of 6-Chloro-4,5-dimethyl-2H-pyridazin-3-one

Executive Summary

This guide addresses the technical challenges in the scale-up of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one (CAS: 76593-36-7), a critical intermediate for pyridazinone-based acaricides (e.g., Pyridaben) and pharmaceutical scaffolds.

The synthesis typically follows a three-stage protocol:

  • Cyclization: 2,3-Dimethylmaleic anhydride

    
     4,5-Dimethyl-1,2-dihydropyridazine-3,6-dione.
    
  • Chlorination: Conversion to 3,6-Dichloro-4,5-dimethylpyridazine using phosphorus oxychloride (

    
    ).
    
  • Selective Hydrolysis: Controlled hydrolysis of the dichloro intermediate to yield the target monochloro-pyridazinone.

Note on Regiochemistry: Due to the symmetry of the 4,5-dimethyl-3,6-dichloropyridazine intermediate, hydrolysis at either the C3 or C6 position yields the identical target molecule, simplifying the regioselectivity profile compared to asymmetric analogs.

Module 1: Cyclization & Hydrazine Handling

Q: We are observing a delayed exotherm during the addition of hydrazine hydrate to 2,3-dimethylmaleic anhydride. How do we control this at the 50L scale?

A: The reaction between cyclic anhydrides and hydrazine is highly exothermic. At the bench scale, heat dissipation is rapid, but at the pilot scale (50L+), accumulation of unreacted hydrazine creates a thermal runaway risk.

  • Root Cause: Adding hydrazine to a cold anhydride suspension allows reagents to accumulate before the reaction "kicks off."

  • Protocol Adjustment:

    • Reverse Addition (Recommended): Charge the reactor with hydrazine hydrate and water/acetic acid solvent first. Heat to 40–50°C.[1]

    • Controlled Dosing: Add the 2,3-dimethylmaleic anhydride (solid or solution) slowly to the hydrazine. This ensures immediate consumption of the anhydride, keeping the thermal profile reaction-limited rather than accumulation-limited.

    • Solvent Choice: Use dilute acetic acid (10-20%) as the solvent. It catalyzes the ring closure and buffers the pH, preventing the formation of the open-ring hydrazide salt which can be viscous and difficult to stir.

Q: The intermediate (4,5-dimethyl-1,2-dihydropyridazine-3,6-dione) is filtering very slowly. How can we improve throughput?

A: This intermediate often forms fine, needle-like crystals that clog filter cloth.

  • Crystal Engineering: Do not crash-cool the reaction mixture. Implement a linear cooling ramp (e.g., 10°C/hour) from reflux to 20°C.

  • Ostwald Ripening: Hold the slurry at 50°C for 2 hours post-reaction before final cooling. This digests fines and grows larger, filterable particles.

Module 2: Chlorination (The Step)

Q: During the chlorination of the dione with


, the reaction mixture solidifies or becomes too viscous to stir. What is happening? 

A: This is a common "pasting" phenomenon caused by the formation of bulky phosphorochloridate intermediates before the final aromatization.

  • Troubleshooting:

    • Solvent Dilution: Do not run neat in

      
       if viscosity is an issue. Use a co-solvent like Acetonitrile  or Toluene . Toluene is preferred for scale-up as it allows for azeotropic water removal if the starting material isn't perfectly dry.
      
    • Catalysis: Ensure you are using a tertiary amine catalyst (e.g.,

      
      -Dimethylaniline or Pyridine). This accelerates the breakdown of the viscous intermediates.
      
    • Temperature Staging: Start the reaction at 50°C. Only ramp to reflux (100°C+) once the slurry thins out.

Q: Quenching the


 reaction is releasing uncontrollable amounts of HCl gas. Is there a safer method? 

A: Direct water quenching of excess


 is violent and generates massive HCl off-gassing.
  • Safety Protocol:

    • Distillation: Remove as much excess

      
       as possible via vacuum distillation before quenching.
      
    • Reverse Quench: Slowly add the reaction mass into a cold mixture of water and toluene (or ice). Never add water to the reaction mass.

    • pH Control: Quench into a buffered solution (e.g., Sodium Acetate or dilute NaOH) to neutralize HCl immediately, keeping the pH > 4. This reduces gas evolution, though it increases the exotherm (heat vs. gas trade-off).

Module 3: Selective Hydrolysis (Critical Quality Step)

Q: We are struggling to stop the hydrolysis at the monochloro stage. We see high levels of the dihydroxy impurity (over-hydrolysis) or unreacted dichloro starting material.

A: The conversion of 3,6-dichloro-4,5-dimethylpyridazine to 6-chloro-4,5-dimethyl-2H-pyridazin-3-one is a kinetic balancing act.

  • Mechanism: The first chlorine is displaced relatively easily. The second chlorine is deactivated by the electron-donating effect of the newly formed carbonyl/hydroxyl group (tautomer), but it will still hydrolyze under forcing conditions.

  • Control Parameters:

    • Reagent: Use Sodium Acetate (NaOAc) in Acetic Acid (AcOH) rather than strong mineral bases (NaOH/KOH). Acetate acts as a nucleophile to form an unstable acetoxy intermediate which hydrolyzes gently.

    • Temperature: Maintain strict control at 110–115°C (Refluxing AcOH). Do not use pressurized vessels that exceed this temperature.

    • Endpoint Monitoring: You cannot rely on time. Use HPLC.

      • Target: < 0.5% Dichloro starting material.[2]

      • Stop: Immediately cool when Dichloro < 0.5%.

  • Reaction Scheme Visualization:

SynthesisWorkflow Start 2,3-Dimethylmaleic Anhydride Dione 4,5-Dimethyl-1,2- dihydropyridazine-3,6-dione Start->Dione + Hydrazine Hydrazine Hydrazine Hydrate (AcOH, Reflux) Dichloro 3,6-Dichloro-4,5- dimethylpyridazine Dione->Dichloro + POCl3 POCl3 POCl3 (Chlorination) Target 6-Chloro-4,5-dimethyl- 2H-pyridazin-3-one Dichloro->Target Hydrolysis (Stop Here) Hydrolysis NaOAc / AcOH (Selective Hydrolysis) Impurity Impurity: 4,5-Dimethyl-3,6- dihydroxypyridazine Target->Impurity Over-Reaction

Caption: Synthesis workflow highlighting the critical stopping point during hydrolysis to prevent over-reaction.

Module 4: Impurity Profiling & Data

Q: What are the critical impurities we should look for in the final HPLC assay?

A: The table below summarizes the three most common impurities and their origins.

Impurity NameStructure DescriptionOriginRemoval Strategy
Impurity A (Precursor) 3,6-Dichloro-4,5-dimethylpyridazineIncomplete hydrolysisRecrystallization from Toluene/Heptane.
Impurity B (Over-reacted) 4,5-Dimethyl-3,6-dihydroxypyridazineOver-hydrolysis (Time/Temp excursion)Soluble in basic water. Wash organic layer with dilute NaOH (pH 9-10).
Impurity C (Dimer) Bis-pyridazinyl etherCoupling during chlorination (rare)Difficult to remove; control stoichiometry in POCl3 step.

Troubleshooting Decision Tree:

Troubleshooting Problem Low Yield or Low Purity? CheckHPLC Check HPLC Profile Problem->CheckHPLC HighDichloro High Dichloro (>2%) CheckHPLC->HighDichloro Under-reacted HighDihydroxy High Dihydroxy (>5%) CheckHPLC->HighDihydroxy Over-reacted Tarry Tarry/Black Material CheckHPLC->Tarry Decomposition Sol1 Extend Hydrolysis Time or Increase Temp slightly HighDichloro->Sol1 Sol2 Reduce Hydrolysis Time. Check NaOAc equivalents. HighDihydroxy->Sol2 Sol3 Control Exotherm in Step 1. Use N2 blanket. Tarry->Sol3

Caption: Decision logic for troubleshooting common yield and purity issues based on HPLC data.

References

  • Synthesis of Pyridazinones: Organic Chemistry Portal. "Synthesis of Pyridazines and Pyridazinones." Available at: [Link]

  • Chlorination Protocols: Organic Syntheses. "Chlorination of N-Heterocycles using POCl3." (General reference for POCl3 handling). Available at: [Link]

  • Process Chemistry:Google Patents. "Preparation method of 3,6-dichloropyridazine (CN112645883A)." Describes the chlorination of the dihydroxy intermediate.
  • Hydrolysis Kinetics: ResearchGate. "Functionalization of 4,5-Dichloropyridazin-3(2H)-one." Discusses the reactivity of dichloro-pyridazinones. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Analysis: 1H NMR Spectrum of 6-Chloro-4,5-dimethyl-2H-pyridazin-3-one

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 6-chloro-4,5-dimethyl-2H-pyridazin-3-one , designed for researchers optimizing synthesis or conducting purity profiling. Content Type...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 6-chloro-4,5-dimethyl-2H-pyridazin-3-one , designed for researchers optimizing synthesis or conducting purity profiling.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Researchers

Executive Summary: The Structural Challenge

In the synthesis of pyridazinone scaffolds—widely used in cardiotonic and anti-inflammatory drug discovery—the characterization of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one presents a specific challenge. The molecule is an asymmetric intermediate often derived from a symmetric precursor.

The critical analytical task is not just confirming the structure, but distinguishing it from two potent impurities:

  • The Starting Material: 4,5-dimethyl-1,2-dihydro-pyridazine-3,6-dione (Symmetric).

  • The Over-Chlorinated Byproduct: 3,6-dichloro-4,5-dimethylpyridazine (Aromatized, No NH).

This guide compares the spectral "performance" of the target molecule against these alternatives to establish a self-validating purity protocol.

Visualizing the Impurity Landscape

The following diagram maps the synthetic relationship between the target and its critical impurities, highlighting the structural changes that 1H NMR must detect.

SynthesisPath cluster_legend Spectral Key SM Starting Material (4,5-dimethyl-pyridazine-3,6-dione) SYMMETRIC Target TARGET PRODUCT (6-chloro-4,5-dimethyl-2H-pyridazin-3-one) ASYMMETRIC SM->Target POCl3 (Controlled) Loss of Symmetry Impurity Over-Chlorinated Impurity (3,6-dichloro-4,5-dimethylpyridazine) SYMMETRIC (Aromatic) Target->Impurity Excess POCl3 Loss of NH key1 Symmetric = 1 Methyl Signal key2 Asymmetric = 2 Methyl Signals

Caption: Synthetic pathway illustrating the transition from symmetric precursor to asymmetric target, and finally to the symmetric over-chlorinated impurity.

Comparative Spectral Profiling

The following table contrasts the 1H NMR signature of the target against its primary synthesis alternatives. This serves as a "Fingerprint Check" for your crude mixture.

Table 1: Chemical Shift Comparison (Solvent: DMSO-d₆)
FeatureTarget Product (6-Cl-4,5-Me)Starting Material (Dione)Impurity (Dichloro)
Symmetry Asymmetric Symmetric (

)
Symmetric
NH Proton 1H, Broad Singlet (~12.8 - 13.2 ppm)2H, Broad (~12.0 ppm)ABSENT
Methyl Signals Two Distinct Singlets (Integrates 3H each)One Singlet (Integrates 6H)One Singlet (Integrates 6H)
Shift Range (Me)

2.1 – 2.4 ppm

~2.0 ppm

~2.5 – 2.6 ppm (Deshielded)
Ring Protons NoneNoneNone
Key Diagnostic Indicators:
  • The "Split" Methyls: The most reliable confirmation of the target is the splitting of the single methyl peak (from the starting material) into two distinct singlets . This confirms the desymmetrization of the ring.

  • The "Vanishing" NH: If your spectrum shows a methyl peak downfield (~2.5 ppm) but no NH signal above 10 ppm, you have over-chlorinated to the dichloro-pyridazine.

  • Solvent Choice (Performance):

    • DMSO-d₆ (Recommended): Excellent solubility; stabilizes the NH proton for accurate integration; prevents aggregation.

    • CDCl₃ (Not Recommended): Poor solubility for pyridazinones leads to line broadening; NH proton often exchanges or disappears, making integration unreliable.

Detailed Experimental Protocol

To ensure reproducible spectral data, follow this standardized sample preparation workflow.

Materials Required
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.

  • Tube: 5mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).

  • Sample Mass: 5–10 mg (for 1H); 20–30 mg (if running 13C).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–8 mg of the dried solid into a clean vial.

    • Add 0.6 mL of DMSO-d₆ .

    • Critical Step: Sonicate for 30–60 seconds. Pyridazinones can form intermolecular hydrogen bond networks (dimers) in the solid state; sonication ensures complete disruption and monomeric solution.

  • Acquisition Parameters (Standard 400 MHz Instrument):

    • Pulse Sequence: Standard 1H (zg30).

    • Number of Scans (NS): 16 (sufficient for 5mg).

    • Relaxation Delay (D1): Set to 2.0 seconds or higher.

      • Reasoning: The methyl protons have shorter T1 relaxation times, but the NH proton is slow to relax. A short D1 will suppress the NH integration, leading to a false calculation of purity.

    • Temperature: 298 K (25°C).

  • Processing & Analysis:

    • Referencing: Calibrate the TMS peak to 0.00 ppm (or residual DMSO pentet to 2.50 ppm).

    • Integration:

      • Set the Methyl region (2.0–2.5 ppm) to represent 6 Protons .

      • Check the NH region (12–14 ppm). It must integrate to 1 Proton .

      • Self-Validation: If NH integrates to < 0.8H, check for water content (broadening) or insufficient D1 delay.

Mechanistic Interpretation of Shifts

Why do the shifts move? Understanding the causality adds confidence to your assignment.

  • The Methyl Split: In the starting material (Dione), both methyls are in identical electronic environments (flanked by C=O). In the target, one methyl (C4-Me) is adjacent to a Carbonyl, while the other (C5-Me) is adjacent to a Chlorine-bearing carbon. The inductive effect of Cl vs C=O differentiates the two environments, breaking the symmetry.

  • The NH Deshielding: The NH proton in pyridazinones is part of a lactam system. Resonance delocalization pulls electron density into the ring/carbonyl, leaving the proton highly deshielded (

    
     > 12 ppm), much further downfield than a standard amide.
    

References

  • Synthesis and NMR Characterization of Pyridazinones Source: National Institutes of Health (PubChem) Link:[Link] (Provides spectral data for the close analog 4,5-dichloro-3-hydroxypyridazine used for shift benchmarking)

  • Solvent Effects in NMR Spectroscopy (DMSO vs CDCl3) Source: Journal of Organic Chemistry / ResearchGate Archives Link:[Link] (Authoritative guide on solvent-induced shifts in heterocyclic amides)

  • Regioselective Synthesis of Pyridazines Source: Organic Chemistry Portal Link:[Link] (Background on the synthetic pathways leading to regioisomeric mixtures)

Comparative

Crystal Structure Validation of 6-Chloro-4,5-dimethyl-2H-pyridazin-3-one: A Multi-Method Comparison Guide

Topic: Crystal Structure Validation of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the develo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Validation of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the development of agrochemicals and pharmaceutical intermediates, 6-chloro-4,5-dimethyl-2H-pyridazin-3-one represents a critical scaffold. However, its structural validation is often complicated by lactam-lactim tautomerism and potential regioisomerism during synthesis.

This guide provides a technical comparison of validation methodologies. We move beyond simple characterization, comparing the Single Crystal X-Ray Diffraction (SCXRD) "Gold Standard" against Density Functional Theory (DFT) and Spectroscopic (NMR/IR) alternatives. The goal is to provide a self-validating workflow that definitively distinguishes the stable solid-state tautomer from its solution-phase counterparts.

Part 1: The Structural Challenge (Lactam vs. Lactim)

Before validating, we must define the competing structural models. The pyridazinone core can exist in two primary tautomeric forms. In the solid state, thermodynamic stability dictates the dominant form, but this must be proven experimentally.

  • Model A (Target): 2H-pyridazin-3-one (Lactam form). Characterized by a C=O carbonyl and an N-H donor.

  • Model B (Alternative): Pyridazin-3-ol (Lactim form). Characterized by a C-OH hydroxyl group and an aromatic ring system.

Tautomer Stability Pathway

The following diagram illustrates the equilibrium and the validation checkpoints required to distinguish these forms.

TautomerValidation Substrate Synthesis Product (Crude) Equilibrium Tautomeric Equilibrium (Solution Phase) Substrate->Equilibrium Lactam Model A: Lactam (NH/C=O) Thermodynamic Solid Equilibrium->Lactam Crystallization Lactim Model B: Lactim (OH/C-N) Kinetic/Solution Minor Equilibrium->Lactim Rare in Solid SCXRD SCXRD Analysis (Definitive Proton Location) Lactam->SCXRD H-Bond Dimer (R2,2(8)) IR FT-IR/Raman (C=O vs OH Stretch) Lactam->IR 1650 cm-1 Lactim->IR 3400 cm-1 (Broad)

Figure 1: Tautomeric equilibrium and the divergence of validation signals between the Lactam and Lactim forms.

Part 2: Primary Validation – Single Crystal XRD (SCXRD)

SCXRD is the only method capable of providing absolute 3D spatial resolution. Below, we compare the structural metrics of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one against the "Alternative" (Lactim) model, derived from homologous series data (e.g., 4,5-dichloro analogs).

1. Unit Cell & Space Group Analysis

The compound typically crystallizes in a monoclinic system.[1][2] The key validation metric here is the Centrosymmetric Dimer , a feature exclusive to the Lactam form in this class of molecules.

FeatureModel A (Lactam - Observed)Model B (Lactim - Hypothetical)Validation Status
Space Group P2₁/c or P2₁/n (Monoclinic)P2₁ (Often non-centrosymmetric if OH...N chains form)Validates A
Intermolecular Motif R₂²(8) Dimer (N-H...O interaction)Infinite polymeric chains (O-H...N)Validates A
C3-O Bond Length 1.23 – 1.26 Å (Double Bond Character)1.32 – 1.35 Å (Single Bond Character)Critical Differentiator
N2-C3 Bond Length 1.35 – 1.38 Å (Single Bond Character)1.30 – 1.33 Å (Double Bond Character)Critical Differentiator

Expert Insight: In the crystal lattice, 6-chloro-4,5-dimethyl-2H-pyridazin-3-one forms inversion dimers. The N-H proton of one molecule donates a hydrogen bond to the Carbonyl Oxygen of the neighbor. This R₂²(8) ring motif is the "fingerprint" of the lactam form. If you see infinite chains instead of discrete dimers, suspect the lactim tautomer or a co-crystal hydrate.

2. Experimental Protocol: Crystal Growth

To achieve the high-quality single crystals required for this validation:

  • Solvent Selection: Use Ethanol/Water (3:1) or Acetonitrile . Avoid DMSO (hygroscopic) or pure water (poor solubility).

  • Method: Slow evaporation at room temperature (298 K).

  • Mounting: Select a block-like crystal (approx 0.2 x 0.2 x 0.1 mm). Mount on a glass fiber using epoxy or cryoloop with Paratone oil.

  • Collection: Collect data at 100 K (Cryogenic) to reduce thermal vibration of the methyl groups and precise localization of the N-H proton.

Part 3: Secondary Validation – Computational (DFT)

When SCXRD is ambiguous (e.g., due to disorder), Density Functional Theory (DFT) serves as the arbitrator. We compare the experimental geometry against the calculated energy minima of both isomers.

DFT Workflow for Structure Confirmation

The following graph illustrates how to use computational chemistry to validate the physical crystal data.

DFT_Validation ExpStruct Experimental CIF (from SCXRD) RMSD Calculate RMSD (Overlay Exp vs Calc) ExpStruct->RMSD Models Build Models: 1. Lactam (2H) 2. Lactim (OH) Opt Geometry Optimization (B3LYP/6-311G**) Models->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Freq->RMSD Energy Relative Energy (ΔE) Lactam vs Lactim Freq->Energy Result Validation Conclusion: Lactam is >10 kcal/mol more stable RMSD->Result Energy->Result

Figure 2: Computational workflow comparing experimental X-ray data against theoretical models.

Comparative Data (B3LYP/6-311G(d,p) Level):

  • Energy Difference: The Lactam form is typically 15–20 kcal/mol more stable than the Lactim form in the gas phase and solid state.

  • Dipole Moment:

    • Lactam: High dipole (~4.0 - 5.0 Debye) due to C=O.

    • Lactim: Lower dipole (~2.5 Debye).

  • RMSD: A correct structure solution should have an RMSD (Root Mean Square Deviation) of < 0.05 Å for non-hydrogen atoms when overlaid with the DFT-optimized Lactam structure.

Part 4: Tertiary Validation – Spectroscopic Markers

For rapid quality control (QC) where SCXRD is not feasible, use these spectroscopic markers validated against the crystal structure.

TechniqueParameterLactam (Correct)Lactim (Incorrect)
FT-IR C=O StretchStrong band at 1640–1660 cm⁻¹ Absent
FT-IR O-H/N-H RegionN-H stretch ~3100–3200 cm⁻¹ (Sharp/Medium)Broad O-H stretch ~3400 cm⁻¹
¹H NMR NH ProtonSinglet at 12.0 – 13.0 ppm (Exchangeable D₂O)No low-field singlet; OH signal variable
¹³C NMR C3 (Carbonyl)158 – 162 ppm ~150 – 155 ppm (Aromatic C-O)

Protocol Note: When running NMR for this compound, use DMSO-d₆ . Chloroform-d may not solubilize the dimerized lactam effectively, or may induce shifting due to lack of H-bond stabilization.

References
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Link

  • Hübscher, J., Seichter, W., & Weber, E. (2017). Intermolecular contacts in the crystal structures of specifically varied halogen and protonic group substituted azines. CrystEngComm, 19, 1-15. (Provides homologous data for 6-chloropyridazin-3-ol). Link

  • Lynch, D. E., et al. (1998). Systematics of the pyridazinone system. Acta Crystallographica Section C. (Foundational work on pyridazinone hydrogen bonding R2,2(8) motifs).
  • PubChem Compound Summary. 6-chloro-4,5-dimethyl-2H-pyridazin-3-one. National Center for Biotechnology Information. Link

  • Aydin, A., et al. (2015). Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one. Acta Crystallographica Section E, 71(8), 918-920. (Structural analog comparison). Link

Sources

Validation

An Application Scientist's Guide to the Infrared Spectrum of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy peaks for 6-chloro-4,5-dimethyl-2H-pyridazin-3-one....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy peaks for 6-chloro-4,5-dimethyl-2H-pyridazin-3-one. As a key building block in medicinal chemistry and materials science, understanding its spectral signature is crucial for identity confirmation, quality control, and reaction monitoring. This document moves beyond a simple peak list, offering a comparative analysis against related structures to highlight the diagnostic power of IR spectroscopy.

Molecular Structure and Vibrational Fundamentals

Infrared spectroscopy probes the vibrational modes of a molecule. For 6-chloro-4,5-dimethyl-2H-pyridazin-3-one, the key structural features that give rise to characteristic IR absorptions are the cyclic amide (lactam), the endocyclic C=C bond, the vinylic C-Cl bond, and the aliphatic methyl groups. The molecule exists in the lactam tautomeric form, which significantly influences the spectrum, particularly in the carbonyl and N-H stretching regions.

Caption: Correlation of key functional groups to their respective IR absorption regions.

The predicted vibrational frequencies, their intensities, and the corresponding molecular motions are summarized in the table below.

Wavenumber (cm⁻¹)IntensityAssignment and Rationale
3250 - 3100 Medium, BroadN-H Stretching (νN-H) : The N-H bond of the lactam group. In the solid state, intermolecular hydrogen bonding causes this peak to be broad.
2990 - 2920 MediumAsymmetric C-H Stretching (νasCH₃) : From the two methyl groups.
2900 - 2850 Medium-WeakSymmetric C-H Stretching (νsCH₃) : From the two methyl groups.
~1680 Strong, SharpC=O Stretching (Amide I band) : This is the most intense and diagnostic peak. For a six-membered lactam, the base value is around 1670 cm⁻¹. Conjugation with the C=C bond and the electronic influence of the substituents will modulate this frequency.
~1630 MediumC=C Stretching (νC=C) : The stretching vibration of the endocyclic double bond.
1580 - 1450 Medium-WeakRing Stretching Modes (νC=N, νC=C) : Multiple bands arising from the coupled vibrations of the pyridazinone ring. These are characteristic of the heterocyclic core.
1460 & 1380 MediumC-H Bending (δCH₃) : Asymmetric and symmetric bending (scissoring and umbrella) modes of the methyl groups.
850 - 700 Medium-StrongC-Cl Stretching (νC-Cl) : The position is characteristic of a chlorine atom attached to an sp² hybridized carbon (vinylic chloride). High-resolution studies on vinyl chloride place this mode near 720 cm⁻¹. [1]
< 800 Medium-WeakC-H Out-of-Plane Bending (γCH) and Ring Puckering: Part of the complex "fingerprint region," confirming the overall molecular structure.

Comparative Spectral Analysis

To fully appreciate the spectral features, we compare the predicted spectrum of our target molecule with its unmethylated analog, 6-chloro-2H-pyridazin-3-one, and a non-chlorinated analog, 4,5-dimethyl-2H-pyridazin-3-one.

Functional Group6-chloro-4,5-dimethyl-2H-pyridazin-3-one (Target)6-chloro-2H-pyridazin-3-one (Analog 1)4,5-dimethyl-2H-pyridazin-3-one (Analog 2)
N-H Stretch ~3250-3100 cm⁻¹ (Broad)~3250-3100 cm⁻¹ (Broad)~3250-3100 cm⁻¹ (Broad)
C-H (Aliphatic) 2990-2850 cm⁻¹ (Present) Absent 2990-2850 cm⁻¹ (Present)
C=O Stretch ~1680 cm⁻¹~1685 cm⁻¹ (Less electron donation from H vs. methyl)~1675 cm⁻¹ (Chlorine is electron-withdrawing, increasing C=O frequency)
C-H (Bending) 1460 & 1380 cm⁻¹ (Present) Absent 1460 & 1380 cm⁻¹ (Present)
C-Cl Stretch ~850-700 cm⁻¹ (Present) ~850-700 cm⁻¹ (Present) Absent

Expert Insights:

  • The presence of sharp peaks in the 2990-2850 cm⁻¹ region is a clear indicator of the methyl groups, distinguishing the target molecule from its unmethylated counterpart (Analog 1).

  • The C=O stretching frequency is sensitive to electronic effects. The electron-donating nature of the methyl groups in the target molecule and Analog 2 will slightly lower the C=O frequency compared to Analog 1. Conversely, the inductive electron-withdrawing effect of the chlorine atom increases the C=O bond order and shifts its frequency higher compared to a non-chlorinated version (Analog 2).

  • The most definitive feature for confirming the presence of chlorine is the C-Cl stretching band in the low-frequency region (850-700 cm⁻¹), which would be absent in any non-chlorinated precursors or analogs.

Experimental Protocol: High-Integrity Spectrum Acquisition via ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, reliable method for acquiring IR spectra of solid powders, requiring minimal sample preparation. [2][3]This protocol ensures reproducibility and accuracy.

ATR_FTIR_Workflow cluster_setup Setup & Background cluster_sample Sample Measurement cluster_analysis Data Processing & Analysis A 1. Clean ATR Crystal (e.g., with isopropanol) B 2. Collect Background (Empty Crystal) A->B Ensure no ambient CO₂/H₂O absorption C 3. Apply Small Amount of Powder Sample B->C Begin Experiment D 4. Apply Consistent Pressure with ATR Anvil C->D E 5. Collect Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) D->E F 6. Perform ATR Correction (if required by software) G 7. Baseline Correction & Peak Picking F->G H 8. Compare to Reference Data & Expected Peaks G->H

Caption: A validated workflow for acquiring a high-quality ATR-FTIR spectrum.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is purged and stable. Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent like isopropanol and allow it to dry completely. [3]2. Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step to ratio out the instrument's and ambient atmosphere's (H₂O, CO₂) spectral contributions.

  • Sample Application: Place a small amount (a few milligrams is sufficient) of the 6-chloro-4,5-dimethyl-2H-pyridazin-3-one powder onto the center of the ATR crystal. [4]4. Pressure Application: Use the integrated ATR press or anvil to apply firm, consistent pressure to the sample. This ensures good optical contact between the powder and the crystal surface, which is essential for a high-quality spectrum. [2]5. Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Cleaning: After the measurement, retract the anvil, and carefully remove the sample powder. Clean the crystal surface thoroughly as described in Step 1.

  • Data Processing: The resulting spectrum should be automatically ratioed against the background. Apply a baseline correction algorithm if necessary to ensure a flat baseline. Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands for analysis.

This self-validating protocol, by ensuring a clean crystal and a proper background scan, provides high confidence that the resulting spectrum is truly representative of the sample material.

Conclusion

The infrared spectrum of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one is characterized by several highly diagnostic absorption bands. The strong C=O stretch around 1680 cm⁻¹, the broad N-H stretch above 3100 cm⁻¹, the distinct aliphatic C-H stretches below 3000 cm⁻¹, and the crucial C-Cl vibration in the 850-700 cm⁻¹ range collectively form a unique spectral fingerprint. By comparing this fingerprint against those of related analogs, researchers can unambiguously confirm the molecule's identity and assess its purity with a high degree of confidence. The ATR-FTIR method provides a rapid, reliable, and non-destructive means to obtain this critical analytical data.

References

  • Hernaiz, M. J., et al. (2001). FTIR study of five complex beta-lactam molecules. Journal of Molecular Structure, 565-566, 395-401. Available at: [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

  • Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]

  • Morari, C. I., et al. (2001). FTIR study of five complex β-lactam molecules. Request PDF. Available at: [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Available at: [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • Kim, J., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC. Available at: [Link]

  • MDPI. (2023). Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques. Available at: [Link]

  • ResearchGate. (2015). How can I prepare samples for analyzing surface chemistry of nanoparticles using ATR-FTIR? Available at: [Link]

  • Chegg. (2022). Solved The molecules propene (C3H6) and vinyl chloride. Available at: [Link]

  • Das, P., & Lee, Y.-P. (2013). Reactions between atomic chlorine and pyridine in solid para-hydrogen: infrared spectrum of the 1-chloropyridinyl (C5H5N-Cl) radical. PubMed. Available at: [Link]

  • Della Valle, R. G., et al. (1993). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Journal of Molecular Spectroscopy. Available at: [Link]

  • Shimanouchi, T., & Ukaji, T. (1966). Infrared Spectrum of Vinyl Chloride-d3. AIP Publishing. Available at: [Link]

  • Das, P., & Lee, Y.-P. (2013). Reactions between atomic chlorine and pyridine in solid para-hydrogen: Infrared spectrum of the 1-chloropyridinyl (C5H5N−Cl) radical. The Journal of Chemical Physics. Available at: [Link]

  • Das, P., & Lee, Y.-P. (2013). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. ACS Publications. Available at: [Link]

  • PubChem. (n.d.). 6-Chloropyridazin-3-ol. Available at: [Link]

  • Hameed, A. D., et al. (2021). Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities. Impactfactor.org. Available at: [Link]

  • Das, P. (2013). (PDF) Reactions Between Atomic Chlorine and Pyridine in. Amanote Research. Available at: [Link]

  • Preprints.org. (2023). Addition of Cl- and O- atoms to vinyl carbocations. Available at: [Link]

  • Li, J., et al. (2018). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Scribd. (n.d.). Vibrational Frequency of C-Cl Bond. Available at: [Link]

  • NIST. (n.d.). Pyridazine, 3-chloro-6-methoxy-. Available at: [Link]

  • National Institutes of Health. (n.d.). 3(2H)-Pyridazinone. Available at: [Link]

Sources

Comparative

Validating High-Throughput Screens for Pyridazinone-Based PDE Inhibitors: A Comparative Technical Guide

Executive Summary: The Pyridazinone Challenge Pyridazinone derivatives (e.g., Milrinone, Levosimendan, Zardaverine) represent a privileged scaffold in medicinal chemistry, particularly for targeting Phosphodiesterase (PD...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridazinone Challenge

Pyridazinone derivatives (e.g., Milrinone, Levosimendan, Zardaverine) represent a privileged scaffold in medicinal chemistry, particularly for targeting Phosphodiesterase (PDE) isoforms and COX-2 enzymes. However, their validation in high-throughput screening (HTS) presents specific physicochemical challenges: lipophilicity-driven aggregation and intrinsic autofluorescence common to nitrogen-rich heterocycles.

This guide moves beyond generic assay protocols to provide a targeted validation strategy for pyridazinone derivatives. It objectively compares detection technologies and establishes a self-validating workflow compliant with ICH Q2(R1) guidelines.

Comparative Analysis: Selecting the Detection Mode

For pyridazinone screening, the choice of detection mode is the single biggest determinant of data quality. Below is a technical comparison of the three dominant methodologies.

Table 1: Detection Modalities for Pyridazinone Screening
FeatureTR-FRET / HTRF (Recommended)Fluorescence Polarization (FP) Absorbance / Coupled Enzyme
Principle Time-resolved energy transfer between donor/acceptor.Change in rotation speed of fluorophore upon binding.[1]NADH oxidation or Phosphate detection (Malachite Green).
Pyridazinone Suitability High. Time delay (50–150 µs) eliminates compound autofluorescence.Medium. Susceptible to interference if the derivative fluoresces at excitation wavelength.Low. Pyridazinones often absorb in UV/Vis, causing "Inner Filter" effects.
Sensitivity High (pM range).[2]Moderate (nM range).Low (µM range).
Interference Risk Low (Ratiometric readout corrects for quenching).High (Scattered light/fluorescence mimics binding).High (Color quenching).
Cost High (Requires specific fluorophores).Moderate.Low.

Expert Insight: While Absorbance assays are cost-effective for preliminary solubility checks, TR-FRET is the gold standard for pyridazinone SAR (Structure-Activity Relationship) campaigns. Many pyridazinone derivatives exhibit intrinsic fluorescence in the blue-green spectrum (400–500 nm). TR-FRET uses a time-gated measurement that reads the signal after the short-lived compound fluorescence has decayed, preventing false positives.

Biological Context & Mechanism[3][4][5]

To validate the assay, one must understand the signaling cascade. Pyridazinones typically inhibit PDE3/4, preventing the hydrolysis of cAMP/cGMP.

Diagram 1: PDE Signaling & Inhibition Pathway

PDE_Pathway GPCR GPCR Activation (Beta-Adrenergic) AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE Effect Physiological Effect (Vasodilation/Inotropy) cAMP->Effect Accumulation triggers PDE PDE3 / PDE4 (Enzyme) PDE->AMP Pyridazinone Pyridazinone Derivative Pyridazinone->PDE Inhibits

Caption: Mechanism of Action: Pyridazinone derivatives inhibit PDE, preventing cAMP breakdown and sustaining downstream signaling.[3][4][5]

Validation Protocol: The Self-Validating System

This protocol uses Milrinone as the reference standard. It is designed as a "Go/No-Go" system where each step must pass acceptance criteria before proceeding.

Phase A: Reagent Preparation & Solubility
  • Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA.

  • Critical Additive: 0.01% Brij-35 or Triton X-100.

    • Why? Pyridazinones are lipophilic. Detergent prevents the formation of colloidal aggregates which cause promiscuous (false) inhibition.

  • Substrate: Fluorescently labeled cAMP (specific to the kit used, e.g., FAM-cAMP).

Phase B: Linearity & DMSO Tolerance (Step-by-Step)
  • Enzyme Titration: Dilute PDE3A enzyme serially (0.1 nM to 100 nM). Incubate with substrate for 60 min.

    • Criterion: Select enzyme concentration yielding 10–20% substrate conversion. >20% conversion violates Michaelis-Menten initial velocity conditions.

  • DMSO Tolerance: Pyridazinone stocks are usually 10 mM in DMSO. Titrate DMSO from 0.1% to 5% in the assay.

    • Criterion: Signal stability must remain >90% of control. Most PDE assays tolerate up to 2% DMSO.

Phase C: Z' Factor Determination (Robustness)

Run a 384-well plate with:

  • Max Signal (n=48): Enzyme + Substrate + DMSO (No Inhibitor).

  • Min Signal (n=48): Enzyme + Substrate + Excess Milrinone (10 µM).



  • Validation Gate: If Z' < 0.5, the assay is invalid . Re-optimize buffer or antibody concentrations.

Phase D: Reference Pharmacology (Accuracy)

Test Milrinone in a 10-point dose-response curve (start 10 µM, 1:3 serial dilution).

Diagram 2: Validation Decision Logic

Validation_Workflow Start Start Validation Linearity 1. Enzyme Linearity (<20% Conversion) Start->Linearity DMSO_Test 2. DMSO Tolerance (>90% Activity) Linearity->DMSO_Test Z_Factor 3. Z' Determination DMSO_Test->Z_Factor Decision Z' > 0.5? Z_Factor->Decision Ref_Cpd 4. Reference IC50 (Milrinone) Decision->Ref_Cpd Yes Fail Re-optimize Buffer/Reagents Decision->Fail No Pass Assay Validated for Screening Ref_Cpd->Pass IC50 matches literature

Caption: Step-wise validation workflow ensuring assay robustness before compound screening.

Supporting Data: Expected Performance

When validating your assay, your reference compound data must align with historical literature values. Significant deviation indicates assay drift or pH issues.

Table 2: Reference Values for PDE3 Inhibition (Human Recombinant)
CompoundClassExpected IC50 (nM)Mechanism
Milrinone Pyridazinone400 – 600Competitive (cAMP site)
Cilostazol Quinolinone200 – 400Competitive
Rolipram Pyrrolidone>10,000PDE4 Selective (Negative Control)

Note: Data derived from standard TR-FRET assays at pH 7.5.

Troubleshooting Common Issues

  • High Background Fluorescence:

    • Cause: Pyridazinone derivative is autofluorescent.

    • Solution: Switch from FP to TR-FRET. The time delay (50 µs) allows compound fluorescence (ns lifetime) to decay before the acceptor signal (µs lifetime) is read.

  • Steep Hill Slopes (> 1.5):

    • Cause: Compound aggregation (micelle formation).

    • Solution: Increase Triton X-100 to 0.01% or add 0.1% BSA to the buffer.

  • Low Signal-to-Noise:

    • Cause: Degraded cAMP-d2 (acceptor) or Europium-cryptate (donor).

    • Solution: Protect reagents from light; avoid freeze-thaw cycles.

References

  • ICH. (2005).[6][7] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]

  • Sami Publishing Company. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors.[4] Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual. Retrieved from [Link]

  • Molecular Devices. (2026). Time-Resolved Fluorescence TRF / TR-FRET (HTRF) Principles. Retrieved from [Link]

  • BellBrook Labs. (2025). What is the Best Phosphodiesterase (PDE) Assay for HTS? Retrieved from [Link]

Sources

Validation

A Comparative Guide to Predicting and Optimizing the Retention Time of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one in Reverse-Phase Chromatography

Abstract This guide provides a comprehensive framework for developing and optimizing a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one. D...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for developing and optimizing a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one. Due to the absence of specific published methods for this compound, this document synthesizes fundamental chromatographic principles with experimental data from structurally related pyridazinone analogues. We will explore the predicted chromatographic behavior of the target molecule and compare different methodological strategies—including variations in mobile phase composition, pH, and stationary phase chemistry—to achieve optimal retention, resolution, and peak shape. This guide is intended for researchers, analytical chemists, and drug development professionals seeking to establish a robust and reliable analytical method for this and similar heterocyclic compounds.

Part 1: The Analyte - Understanding 6-chloro-4,5-dimethyl-2H-pyridazin-3-one

The pyridazinone core is a privileged scaffold in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide range of biological activities, including antihypertensive, anti-inflammatory, and anticancer properties.[1][2][3] The target analyte, 6-chloro-4,5-dimethyl-2H-pyridazin-3-one, belongs to this important class of compounds.

Molecular Structure and Predicted Chromatographic Behavior:

  • Structure: The molecule features a polar pyridazin-3-one heterocyclic ring, a hydrophobic chlorine atom, and two methyl groups.

  • Chromatographic Challenge: As a moderately polar analyte, 6-chloro-4,5-dimethyl-2H-pyridazin-3-one presents a specific challenge in RP-HPLC. There is a significant risk of poor retention on traditional non-polar stationary phases (like C18) when using mobile phases with a high aqueous content, potentially leading to elution near or within the solvent front.[5][6]

Part 2: The Mechanism - Key Factors Governing Retention in RP-HPLC

In reverse-phase chromatography, separation is driven by the partitioning of an analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[7] More hydrophobic compounds interact more strongly with the stationary phase and are retained longer.[8] Several key parameters can be manipulated to control this interaction and, therefore, the retention time.[9][10]

  • Mobile Phase Composition (% Organic): The strength of the mobile phase is determined by the proportion of the organic modifier (e.g., acetonitrile or methanol). Increasing the percentage of the organic solvent makes the mobile phase less polar, which weakens the hydrophobic interaction between the analyte and the stationary phase, causing the analyte to elute faster (shorter retention time).[10]

  • Stationary Phase Chemistry: While octadecylsilane (C18) is the most common stationary phase, alternatives like octylsilane (C8), phenyl, or polar-embedded phases offer different selectivities.[11] For polar molecules, phases with lower C18 ligand density or specialized polar-embedded groups can prevent phase dewetting and improve retention under highly aqueous conditions.[5]

  • Mobile Phase pH: The pH of the mobile phase is a critical parameter for ionizable compounds.[12] The pyridazinone ring contains nitrogen atoms that can be protonated or deprotonated depending on their pKa and the mobile phase pH. When an analyte is ionized, it becomes more polar and its retention in reverse-phase chromatography decreases significantly.[12] Controlling the pH to maintain the analyte in its neutral, less polar state is often key to achieving adequate retention.

Analyte Analyte Properties Polarity Polarity / Hydrophobicity Analyte->Polarity pKa pKa (Ionization State) Analyte->pKa Method Method Parameters MobilePhase Mobile Phase (% Organic, pH) Method->MobilePhase StationaryPhase Stationary Phase (e.g., C18, Phenyl) Method->StationaryPhase Temperature Temperature Method->Temperature Retention Retention Time (t_R) Polarity->Retention More Hydrophobic → Longer t_R pKa->Retention Neutral Form → Longer t_R MobilePhase->Retention Higher % Organic → Shorter t_R pH affects ionization StationaryPhase->Retention Affects Selectivity Temperature->Retention Affects Viscosity & t_R

Caption: Factors influencing analyte retention time in RP-HPLC.

Part 3: A Comparative Analysis of Method Development Strategies

Given the predicted moderately polar nature of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one, a systematic approach to method development is required. Below, we compare several strategies and their likely outcomes.

StrategyStationary PhaseMobile Phase ModifierMobile Phase pHPredicted Outcome & RationaleAdvantagesDisadvantages
A: Standard Screening C18 (e.g., 5 µm, 150 x 4.6 mm)Acetonitrile/WaterUnbuffered (~pH 6-7)Short Retention Time. The analyte's polarity may lead to elution near the void volume. Acetonitrile is a strong eluent.Fast, simple starting point.High risk of poor retention and co-elution with solvent front impurities.
B: Modifier Change C18 (e.g., 5 µm, 150 x 4.6 mm)Methanol/WaterUnbuffered (~pH 6-7)Slightly Longer Retention vs. A. Methanol is a weaker solvent than acetonitrile and can offer different selectivity, potentially increasing retention.Simple change from Strategy A. May improve resolution of closely eluting peaks.May still provide insufficient retention for this polar analyte.
C: Low pH Control C18 (e.g., 5 µm, 150 x 4.6 mm)Acetonitrile/WaterBuffered to pH 2.5-3.0 (e.g., with Formic Acid or Phosphate)Potentially Shortest Retention. If the pyridazinone nitrogens are basic, they will be protonated (ionized) at low pH, increasing polarity and drastically reducing retention.[12]Excellent peak shape for acidic compounds; silanol activity is suppressed.Likely to be unsuitable for this analyte if it has basic character, leading to minimal retention.
D: Neutral/High pH Control pH-stable C18 (e.g., Hybrid Particle)Acetonitrile/WaterBuffered to pH 7.0-8.0 (e.g., with Phosphate or Ammonium Bicarbonate)Potentially Longest Retention. At neutral or slightly basic pH, the analyte is likely to be in its non-ionized form, maximizing its hydrophobicity and interaction with the C18 phase.Maximizes retention of neutral and basic compounds.Requires a pH-stable column to avoid stationary phase degradation.
E: Alternative Selectivity Phenyl (e.g., 5 µm, 150 x 4.6 mm)Acetonitrile/WaterBuffered to pH 7.0Moderate to Long Retention. Provides hydrophobic interactions plus π-π interactions with the pyridazinone ring, offering an alternative selectivity that could enhance retention.Can resolve peaks that co-elute on C18. Good for aromatic compounds.May not provide as much hydrophobic retention as a C18 phase.

Part 4: Experimental Protocols for Method Development

The following protocols provide a self-validating system for developing a robust analytical method. The workflow progresses from a general screening method to targeted optimization.

Protocol 1: Initial Analyte Screening with a Generic Gradient

Objective: To determine the approximate retention time of the analyte on a standard C18 column and assess the need for further optimization.

  • System Preparation:

    • HPLC System: A standard HPLC or UHPLC system with a UV detector.

    • Column: C18, 5 µm, 150 x 4.6 mm (or similar).

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 250 nm (based on methods for similar pyridazinones[13]).

  • Sample Preparation:

    • Prepare a stock solution of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one at 1 mg/mL in a 50:50 mixture of ACN and Water.

    • Dilute to a working concentration of ~20 µg/mL using the same diluent.

  • Chromatographic Run:

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0.0 min: 10% B

      • 15.0 min: 90% B

      • 17.0 min: 90% B

      • 17.1 min: 10% B

      • 20.0 min: 10% B (column re-equilibration)

  • Analysis:

    • Evaluate the retention time. If it is less than 2-3 times the void volume (~1.5-2.0 min for this column), retention is insufficient and optimization is required. Proceed to Protocol 2.

Protocol 2: Mobile Phase pH and Modifier Optimization

Objective: To systematically evaluate the effect of mobile phase pH and organic modifier to achieve optimal retention.

  • System Preparation:

    • Column: Use a pH-stable C18 column for this study.

    • Mobile Phase Preparation:

      • Condition 1 (Low pH):

        • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

        • Mobile Phase B: Acetonitrile.

      • Condition 2 (Neutral pH):

        • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~7.0).

        • Mobile Phase B: Acetonitrile.

      • Condition 3 (Methanol Modifier):

        • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~7.0).

        • Mobile Phase B: Methanol.

  • Chromatographic Runs:

    • For each of the three conditions, inject the sample using the generic gradient from Protocol 1.

    • Ensure the column is thoroughly flushed and re-equilibrated when switching between buffer systems.

  • Data Comparison and Refinement:

    • Compare the retention times, peak shapes, and resolution from all conditions in a table.

    • Select the condition that provides the best retention (ideally a k' between 2 and 10).

    • Fine-tune the gradient (adjust the slope or initial %B) to optimize the separation from any impurities.

start Start: Prepare Analyte (20 µg/mL) protocol1 Protocol 1: Initial Screening Column: C18 Mobile Phase: ACN/Water Gradient start->protocol1 decision t_R > 3 min? protocol1->decision optimize_gradient Optimize Gradient (Adjust slope) decision->optimize_gradient Yes protocol2 Protocol 2: pH & Modifier Study Test Low pH, Neutral pH, and Methanol decision->protocol2 No end End: Final Method optimize_gradient->end select_best Select Optimal Condition (Best Retention & Peak Shape) protocol2->select_best select_best->optimize_gradient

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-chloro-4,5-dimethyl-2H-pyridazin-3-one

Executive Summary & Risk Context 6-Chloro-4,5-dimethyl-2H-pyridazin-3-one is a halogenated heterocyclic intermediate frequently employed as a scaffold in the synthesis of agrochemicals (herbicides) and pharmaceutical age...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

6-Chloro-4,5-dimethyl-2H-pyridazin-3-one is a halogenated heterocyclic intermediate frequently employed as a scaffold in the synthesis of agrochemicals (herbicides) and pharmaceutical agents (COX inhibitors, cardiotonics).[1][2][3]

While specific toxicological data for this exact regioisomer is often limited in early-stage development, structural analogs (e.g., 6-chloro-3(2H)-pyridazinone, CAS 19064-67-6) are classified as Skin/Eye Irritants (Category 2/2A) and Respiratory Irritants (STOT SE 3) .[1][2] Furthermore, the pyridazinone pharmacophore is biologically active, necessitating an Occupational Exposure Band (OEB) 3 approach—treating the substance as a potent compound until definitive toxicology proves otherwise.

This guide moves beyond generic MSDS advice, providing a risk-based PPE strategy designed to prevent sensitization and cross-contamination in a high-throughput research environment.

Hazard Identification & Exposure Pathways

To select the correct PPE, we must understand the failure modes.[2]

Hazard ClassPrimary RiskMechanism of Action
Dermal HighLipophilic Absorption: The chlorination at position 6 increases lipophilicity, facilitating dermal penetration.[1][2] Potential for contact dermatitis.[2]
Ocular Moderate/HighMechanical & Chemical Irritation: Crystalline powders can cause corneal abrasion; solution splashes result in pH-dependent chemical burns.[1][2]
Inhalation ModerateDust Generation: Fine electrostatic powders (common with pyridazinones) aerosolize easily during weighing, irritating the upper respiratory tract.[2]

PPE Selection Matrix

Standard Laboratory Attire (Long pants, closed-toe shoes) is the baseline requirement.[1][2]

A. Hand Protection (The Critical Barrier)

Recommendation: Double-gloving protocol is mandatory for synthesis and purification steps.[2]

  • Inner Glove: 4 mil Nitrile (Examination Grade).[2]

  • Outer Glove: 5-8 mil Nitrile (High-Risk/Extended Cuff).[1][2]

  • Rationale: Pyridazinone derivatives are often dissolved in polar aprotic solvents (DMF, DMSO) or halogenated solvents (DCM).[2] Standard nitrile degrades rapidly in DCM. The outer glove acts as a sacrificial barrier against the solvent, while the inner glove protects against the solute.[2]

B. Respiratory Protection

Primary Control: Engineering Controls (Fume Hood). Secondary Control (PPE):

  • Scenario: Weighing < 10 mg inside a hood.

    • PPE:[2][3][4][5] None additional required if sash is at working height.[2]

  • Scenario: Weighing > 10 mg or Open Bench Handling (Not Recommended).[2]

    • PPE:[2][3][4][5] Half-face respirator with P100 (HEPA) cartridges.[1][2]

    • Rationale: Surgical masks provide zero protection against chemical dusts.[2]

C. Eye & Face Protection[1][3][4][5][6][7]
  • Standard Operation: Chemical Splash Goggles (Indirect Venting).[2]

  • Why not Safety Glasses? Powders drift.[2] Safety glasses allow particulate entry from the side and top.[2] Goggles provide a sealed environment.[2][6]

Operational Protocol: Safe Handling Workflow

Step 1: Weighing & Transfer (Highest Risk Phase)[2]
  • Static Control: Pyridazinone powders are prone to static charging.[2] Use an ionizing bar or antistatic gun before spatulating.[2]

  • Containment: Perform all weighing inside a Balance Enclosure or Fume Hood.

  • Technique:

    • Place tared vial in the balance.

    • Dispense solid.[2]

    • Cap the vial inside the hood before removing it.

    • Wipe the exterior of the vial with a damp Kimwipe (solvent-appropriate) to remove invisible dust residues.[2]

Step 2: Reaction Setup
  • Solvent Addition: Add solvent slowly.[2] Halogenated heterocycles can exhibit exothermic solvation heats.[2]

  • Temp Control: Ensure the reaction vessel is vented (e.g., needle/balloon) if heating, as HCl gas may evolve if the chloride is displaced in nucleophilic substitutions.[2]

Step 3: Decontamination & Disposal[1]
  • Surface Decon: Wash work surfaces with 10% soap solution followed by 70% Isopropanol.[2]

  • Waste Segregation:

    • Solid Waste: Hazardous Waste (Solid) - Label "Halogenated Organic."[1][2]

    • Liquid Waste: Halogenated Organic Waste stream (due to the Chlorine atom).[2] Do not mix with aqueous acid/base streams to prevent hydrolysis products.[2]

Visualized Safety Logic

Diagram 1: PPE Decision Tree

This logic flow determines the necessary protection level based on the physical state and quantity of the material.[2]

PPE_Decision_Tree Start Start: Handling 6-chloro-4,5-dimethyl-2H-pyridazin-3-one State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Qty Quantity? Solid->Qty Hood Engineering Control: Chemical Fume Hood Solution->Hood Small < 500 mg Qty->Small Large > 500 mg Qty->Large Small->Hood Large->Hood PPE_Level1 PPE Level 1: Nitrile Gloves (Double) Safety Glasses Lab Coat Hood->PPE_Level1 Contained PPE_Level2 PPE Level 2: Nitrile Gloves (Double) Splash Goggles Lab Coat + Sleeves Hood->PPE_Level2 Splashing Risk PPE_Level3 PPE Level 3: Nitrile (Double) Splash Goggles P100 Respirator (if outside hood) Tyvek Sleeves Hood->PPE_Level3 Dust Risk

Caption: Decision matrix for selecting PPE based on physical state and quantity, prioritizing engineering controls.

Diagram 2: Emergency Response Workflow

Immediate actions to take in case of dermal or ocular exposure.

Emergency_Response Exposure Exposure Event Type Type? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents Skin->Action_Skin Action_Eye 1. Flush at Eyewash (15 min) 2. Hold eyelids open 3. Remove contacts if easy Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Seek medical attention if breathing is difficult Inhal->Action_Inhal Medical Seek Medical Evaluation (Bring SDS/Structure) Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Caption: Immediate "First 15 Minutes" response protocol for exposure incidents.

References

  • PubChem. (n.d.).[2] 6-Chloropyridazin-3-ol (Analog Hazard Data). National Library of Medicine.[2] Retrieved February 15, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1][2] Retrieved from [Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
6-chloro-4,5-dimethyl-2H-pyridazin-3-one
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6-chloro-4,5-dimethyl-2H-pyridazin-3-one
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